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2-[2-(4-Methylphenoxy)acetamido]benzoic acid Documentation Hub

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  • Product: 2-[2-(4-Methylphenoxy)acetamido]benzoic acid
  • CAS: 59090-64-1

Core Science & Biosynthesis

Foundational

Structural and Synthetic Profiling of 2-[2-(4-Methylphenoxy)acetamido]benzoic Acid: A Hybrid Pharmacophore Whitepaper

Executive Summary In modern drug discovery, the hybridization of privileged scaffolds is a foundational strategy for navigating complex biological target spaces. 2-[2-(4-Methylphenoxy)acetamido]benzoic acid (CAS: 59090-6...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the hybridization of privileged scaffolds is a foundational strategy for navigating complex biological target spaces. 2-[2-(4-Methylphenoxy)acetamido]benzoic acid (CAS: 59090-64-1) represents a highly versatile small molecule that merges two historically significant pharmacophores: the anthranilic acid (2-aminobenzoic acid) core and the phenoxyacetamide moiety.

This technical whitepaper provides an in-depth analysis of the physicochemical properties, structural dynamics, and synthetic methodologies associated with this compound. Designed for medicinal chemists and drug development professionals, this guide bridges the gap between theoretical scaffold design and practical, bench-level execution.

Pharmacological Relevance & Structural Dynamics

The architectural brilliance of 2-[2-(4-Methylphenoxy)acetamido]benzoic acid lies in its dual-nature binding capacity.

  • The Anthranilic Acid Core: Anthranilic acid derivatives are widely recognized as privileged structures in medicinal chemistry. They serve as the backbone for fenamate-class NSAIDs (e.g., mefenamic acid) and exhibit potent activity against cyclooxygenases (COX), aldo-keto reductases, and various kinases (). The ortho-relationship of the carboxylic acid and the amide nitrogen forces a specific conformational rigidity, often stabilized by intramolecular hydrogen bonding.

  • The Phenoxyacetamide Moiety: Phenoxyacetamides have recently gained traction as potent inhibitors in non-conventional target spaces. For instance, they have been identified as critical binders in the palmitoleate pocket of the Wnt-depalmitoleating enzyme NOTUM, offering pathways for Alzheimer's disease and central nervous system (CNS) disorder interventions ().

By combining these moieties, the resulting hybrid scaffold offers a unique spatial arrangement: an electron-rich, hydrogen-bonding core flanked by a lipophilic 4-methylphenyl tail.

G A Anthranilic Acid Scaffold (Privileged Core) C 2-[2-(4-Methylphenoxy)acetamido]benzoic acid (Hybrid Pharmacophore) A->C Provides Carboxylate & NH B Phenoxyacetamide Moiety (Hydrophobic/H-Bonding) B->C Provides Aryloxy & Amide D COX / Anti-inflammatory C->D Fenamate Mimicry E NOTUM / Wnt Pathway C->E Palmitoleate Pocket Binding F Kinase Inhibition C->F ATP-Binding Site Interaction

Caption: Pharmacophore hybridization logic and potential biological target space.

Physicochemical Profiling

Understanding the physicochemical parameters of a scaffold is critical for predicting its pharmacokinetic behavior (ADME). The data summarized in Table 1 demonstrates that 2-[2-(4-Methylphenoxy)acetamido]benzoic acid strictly adheres to Lipinski’s Rule of Five, making it an excellent candidate for oral bioavailability.

Table 1: Quantitative Physicochemical Parameters

ParameterValuePharmacokinetic Implication
CAS Number 59090-64-1Unique chemical identifier
Molecular Formula C16H15NO4-
Molecular Weight 285.30 g/mol Optimal for small-molecule diffusion (< 500 Da)
Predicted LogP ~3.34Excellent balance of aqueous solubility and membrane permeability
Topological Polar Surface Area (TPSA) 75.6 ŲFavorable for intestinal absorption; potential for BBB penetration
H-Bond Donors 2 (COOH, Amide NH)Promotes target-specific anchoring
H-Bond Acceptors 4 (O atoms)Facilitates interaction with kinase hinge regions
Rotatable Bonds 5Allows conformational adaptation within binding pockets

Data synthesized from standard cheminformatics predictive models based on the 2-phenoxyacetamide structural class ().

Synthetic Methodologies: Causality & Protocol

The Causality Behind Experimental Choices

Synthesizing amides from anthranilic acid presents a specific chemical challenge. The ortho-carboxylic acid exerts both steric hindrance and a strong electron-withdrawing effect, significantly reducing the nucleophilicity of the adjacent amine.

  • Why not use standard peptide coupling (EDC/HOBt)? Standard carbodiimide coupling often results in sluggish reaction kinetics and poor yields when applied to anthranilic acid. The weakly nucleophilic amine fails to efficiently attack the O-acylisourea intermediate.

  • The Acid Chloride Advantage: To overcome this, the protocol below utilizes a highly reactive acid chloride intermediate. By converting 2-(4-methylphenoxy)acetic acid to its corresponding acid chloride using thionyl chloride ( SOCl2​ ), we create a highly electrophilic species that forces the amidation forward. Triethylamine (TEA) is employed as an acid scavenger to prevent the generated HCl from protonating the anthranilic acid, which would otherwise halt the reaction entirely.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual and physical cues (gas evolution, precipitation) serve as built-in quality control checkpoints.

Phase 1: Preparation of 2-(4-Methylphenoxy)acetyl chloride

  • Setup: In an oven-dried, 100 mL round-bottom flask equipped with a reflux condenser and a drying tube, add 2-(4-methylphenoxy)acetic acid (10.0 mmol).

  • Reagent Addition: Add anhydrous dichloromethane (DCM, 20 mL) followed by thionyl chloride (15.0 mmol, 1.5 eq). Add 1 drop of anhydrous DMF as a catalyst.

  • Reaction: Heat the mixture to a gentle reflux (approx. 45°C). Self-Validation Check: Observe the evolution of HCl and SO2​ gas.

  • Completion: Reflux for 2 hours or until gas evolution ceases and the solution becomes homogenous.

  • Concentration: Remove excess thionyl chloride and DCM under reduced pressure. The resulting crude acid chloride (usually a pale yellow oil) should be used immediately in the next step to prevent hydrolysis.

Phase 2: Nucleophilic Acyl Substitution

  • Preparation of Amine: In a separate 250 mL flask, dissolve anthranilic acid (9.5 mmol, slight limiting reagent to ensure complete consumption) in anhydrous THF (30 mL). Add triethylamine (20.0 mmol, 2.0 eq). Cool the mixture to 0°C in an ice bath.

  • Coupling: Dissolve the freshly prepared acid chloride from Phase 1 in THF (10 mL) and add it dropwise to the anthranilic acid solution over 15 minutes. Self-Validation Check: A white precipitate (triethylamine hydrochloride) will immediately form, confirming the progression of the acyl substitution.

  • Maturation: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 1:1) looking for the disappearance of the highly fluorescent anthranilic acid spot under 254 nm UV light.

  • Workup: Quench the reaction with 1M HCl (20 mL) to ensure the carboxylic acid is fully protonated. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from hot ethanol/water to yield pure 2-[2-(4-Methylphenoxy)acetamido]benzoic acid as a crystalline solid.

G Step1 2-(4-Methylphenoxy)acetic acid + SOCl2 Step2 Reflux (45°C) Gas Evolution (HCl, SO2) Step1->Step2 Step3 2-(4-Methylphenoxy)acetyl chloride (Intermediate) Step2->Step3 Vacuum Distillation Step5 Nucleophilic Acyl Substitution (0°C to RT) Step3->Step5 Step4 Anthranilic Acid + Base (TEA) in THF Step4->Step5 Step6 2-[2-(4-Methylphenoxy)acetamido]benzoic acid (Crude Product) Step5->Step6 Aqueous Workup Step7 Recrystallization & Validation (NMR, LC-MS) Step6->Step7

Caption: Step-by-step synthetic workflow emphasizing self-validating reaction monitoring.

Analytical & Spectroscopic Characterization

To ensure high scientific integrity, the synthesized compound must be validated against expected spectroscopic profiles. The presence of the ortho-amide and carboxylic acid creates distinct NMR signatures.

  • 1 H NMR (400 MHz, DMSO- d6​ ):

    • δ ~13.5 ppm (br s, 1H, COOH) - Highly deshielded due to hydrogen bonding.

    • δ ~11.8 ppm (s, 1H, Amide NH) - Pushed downfield by intramolecular H-bonding with the ether oxygen or the adjacent carbonyl.

    • δ 8.50 - 7.10 ppm (m, 8H, Aromatic protons from the anthranilic and tolyl rings).

    • δ 4.70 ppm (s, 2H, O- CH2​ -CO) - Characteristic singlet for the phenoxyacetamide linker.

    • δ 2.25 ppm (s, 3H, Ar- CH3​ ) - Tolyl methyl group.

  • LC-MS (ESI): Expected m/z for [M+H]+ is 286.1; [M−H]− in negative ion mode is 284.1.

  • FT-IR (ATR): Broad band at ~3300-2500 cm −1 (O-H stretch of carboxylic acid), sharp peaks at ~1680 cm −1 (COOH C=O stretch) and ~1650 cm −1 (Amide I C=O stretch).

References

  • Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 945–958. Available at:[Link]

  • Atkinson, B. N., et al. (2019). Discovery of 2-phenoxyacetamides as inhibitors of the Wnt-depalmitoleating enzyme NOTUM from an X-ray fragment screen. MedChemComm, 10, 1361-1369. Available at:[Link]

Exploratory

Architecting Novel 2-Phenoxyacetamide Derivatives: A Technical Guide on Scaffold Discovery, Synthesis, and Target Engagement

Executive Summary Historically viewed as simple intermediates in the synthesis of herbicides and fungicides, the 2-phenoxyacetamide moiety has rapidly evolved into a highly privileged scaffold in modern medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically viewed as simple intermediates in the synthesis of herbicides and fungicides, the 2-phenoxyacetamide moiety has rapidly evolved into a highly privileged scaffold in modern medicinal chemistry. Its unique structural topology—combining a flexible ether linkage, a hydrogen-bond-donating/accepting acetamide core, and an easily functionalizable aromatic ring—allows it to interface with a diverse array of biological targets.

As a Senior Application Scientist, I have observed that successful drug discovery programs leveraging this scaffold do not rely on brute-force screening; rather, they employ rational Structure-Based Drug Design (SBDD). This whitepaper delineates the mechanistic rationale behind 2-phenoxyacetamide target engagement, provides self-validating synthetic protocols, and addresses the critical pharmacokinetic liabilities associated with this chemical class.

Mechanistic Rationale & Target Engagement

The versatility of the 2-phenoxyacetamide scaffold stems from its ability to mimic endogenous substrates while providing sufficient steric bulk to lock enzymes in inactive conformations.

NOTUM Carboxylesterase Inhibition

NOTUM is a secreted carboxylesterase that negatively regulates Wnt signaling by cleaving an essential palmitoleate moiety from Wnt proteins. Fragment-based X-ray crystallographic screens have identified 2-phenoxyacetamides as ideal occupants of the NOTUM palmitoleate pocket[1].

  • Causality of Binding: The ether oxygen and acetamide nitrogen form critical hydrogen bonds with the oxyanion hole of the active site, while the phenoxy ring establishes hydrophobic interactions that mimic the native lipid chain, effectively blocking substrate access[1].

Mechanism of Wnt signaling restoration via NOTUM inhibition by 2-phenoxyacetamides.

Monoamine Oxidase (MAO) Inhibition

Acetamide groups are established pharmacophores for MAO inhibition (e.g., safinamide). 2-phenoxyacetamides act as highly selective MAO-A or dual MAO-A/B inhibitors. The phenoxy backbone provides the necessary steric geometry to occupy the substrate cavity of the FAD-containing enzyme, while terminal substitutions (such as propargylamine) dictate whether the inhibition is reversible or irreversible[2].

BCR-ABL1 Kinase Modulation

Recent breakthroughs in 2025 have demonstrated that appending a benzo[d]thiazol group to the 2-phenoxyacetamide core yields potent allosteric inhibitors of the BCR-ABL1 kinase. These derivatives bind to the myristoyl pocket, restoring the protein's auto-inhibitory conformation and showing powerful synergistic anti-leukemia effects when combined with ATP-competitive inhibitors like asciminib[3].

Synthetic Methodologies & Workflows

To ensure high-throughput library generation, researchers rely on two divergent synthetic routes. The selection is dictated by the electronic nature of the substituents and the commercial availability of starting materials.

Divergent synthetic pathways for generating 2-phenoxyacetamide libraries.

Step-by-Step Protocol: Synthesis via Nucleophilic Substitution (Self-Validating System)

This protocol utilizes a modified Williamson ether synthesis.

Causality of Reagents: Potassium carbonate ( K2​CO3​ ) is utilized as a mild base to deprotonate the phenol without hydrolyzing the acetamide. Potassium iodide (KI) is added in catalytic amounts to drive a Finkelstein reaction, converting the 2-chloroacetamide into a highly reactive 2-iodoacetamide in situ, which significantly lowers the activation energy for the subsequent SN​2 displacement.

  • Reagent Preparation: Dissolve 1.0 eq of the substituted phenol and 1.5 eq of 2-chloroacetamide in anhydrous acetone (5 mL/mmol).

  • Activation: Add 2.0 eq of anhydrous K2​CO3​ and 0.1 eq of KI.

  • Reaction: Reflux the mixture under a nitrogen atmosphere for 8-12 hours.

  • Internal Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 3:1). The system is self-validating: the disappearance of the UV-active phenol spot and the emergence of a more polar product spot confirms nucleophilic attack.

  • Quenching & Purification: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate in vacuo. Recrystallize from ethanol.

  • Structural Validation: Confirm the ether linkage via 1H -NMR (look for the characteristic singlet of the −O−CH2​− protons at δ 4.5–5.0 ppm).

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the biological evaluation of key 2-phenoxyacetamide derivatives across multiple therapeutic targets, highlighting the vast pharmacological landscape of this scaffold[1][2][3][4].

Compound / DerivativeTarget Enzyme / OrganismPrimary PotencyKey Structural FeatureIndication / Effect
Hit 3 NOTUM CarboxylesteraseIC 50​ = 33 μMUnsubstituted phenoxy coreWnt signaling restoration
Indazole 38 NOTUM CarboxylesteraseIC 50​ = 0.032 μMIndazole optimizationCNS drug space compatible
Compound 12 Monoamine Oxidase ASI = 2454-Methoxy substitutionSelective Antidepressant
Compound 21 MAO-A / MAO-BIC 50​ = 0.018 μM (A)Propargylamine tailDual MAO inhibition
Compound 10m BCR-ABL1 (K562 cells)IC 50​ = 0.98 μMBenzo[d]thiazol integrationAnti-leukemia synergy
Compounds 5 & 7 Leishmania braziliensisHigh EfficacyCarvacrol-derived coreAntileishmanial agent

Pharmacokinetics & Metabolic Liabilities

A critical E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) consideration in drug development is addressing metabolic liabilities early. A known vulnerability of the N-aryl 2-phenoxyacetamide scaffold is rapid NADPH-independent metabolism in liver microsomes[1].

Causality: Hepatic carboxylesterases and amidases can rapidly hydrolyze the acetamide bond, leading to poor in vivo half-lives. Therefore, assessing stability without NADPH (which isolates amidase activity from Cytochrome P450-mediated oxidation) is a mandatory early-stage assay.

Protocol: NADPH-Independent Microsomal Stability Assay

This self-validating biochemical assay isolates the specific metabolic liability of the amide bond.

  • Incubation: Incubate the 2-phenoxyacetamide derivative (1 μM) with pooled Mouse Liver Microsomes (MLM) or Human Liver Microsomes (HLM) (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C. Do not add NADPH.

  • Internal Controls (Validation):

    • Positive Control: Run parallel incubations with Procaine (a known substrate for hepatic esterases) to validate enzyme viability.

    • Negative Control: Run parallel incubations using heat-inactivated microsomes (boiled for 10 mins) to ensure degradation is enzymatic, not chemical.

  • Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 μL aliquots and quench immediately in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The cold organic solvent precipitates the proteins, instantly halting enzymatic activity.

  • Quantification: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Conclusion

The 2-phenoxyacetamide scaffold represents a masterclass in medicinal chemistry—a simple, highly modular backbone capable of profound target engagement across diverse disease states. From restoring Wnt signaling via NOTUM inhibition to acting as an allosteric modulator of BCR-ABL1, its utility is vast. However, true translational success requires rigorous SBDD to optimize potency and strict pharmacokinetic profiling to overcome its inherent amidase-mediated metabolic liabilities.

Sources

Foundational

Biological Evaluation of N-Substituted Benzamides: A Technical Guide for Drug Development

Executive Summary As a "privileged scaffold" in medicinal chemistry, the benzamide core serves as the structural foundation for a diverse array of therapeutic agents. The biological activity of these molecules is profoun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a "privileged scaffold" in medicinal chemistry, the benzamide core serves as the structural foundation for a diverse array of therapeutic agents. The biological activity of these molecules is profoundly dictated by the nature and spatial orientation of the substituent on the amide nitrogen (the N-substituent). This technical whitepaper provides an in-depth mechanistic analysis and self-validating experimental framework for evaluating N-substituted benzamides. Designed for drug development professionals, this guide bridges the gap between theoretical structure-activity relationships (SAR) and practical, high-throughput benchtop methodologies.

Core Biological Targets and Mechanistic Causality

The modularity of the N-substituted benzamide scaffold allows it to interact with distinct macromolecular targets. Understanding the causality behind these interactions is critical for rational drug design.

Histone Deacetylases (HDACs)

N-substituted benzamides, such as MS-275 (Entinostat), are potent Class I HDAC inhibitors. The mechanistic causality relies on the N-substituent penetrating the narrow, hydrophobic catalytic channel of the HDAC enzyme. A 2-substituent on the N-phenyl ring, combined with specific heteroatoms, acts as a pharmacophore to chelate the catalytic zinc ion (Zn²⁺) at the active site (). This chelation physically blocks endogenous substrate access, leading to hyperacetylation of histone tails, chromatin relaxation, and the subsequent induction of apoptosis in malignant cells.

Dopamine D2/D3 Receptors

In neuropharmacology, N-substituted benzamides like sulpiride and amisulpride exhibit a unique, dose-dependent dual activity profile. The causality of this effect lies in receptor localization and affinity differences. At low therapeutic doses, these compounds preferentially block presynaptic D3 autoreceptors, which increases dopamine release into the synaptic cleft, yielding an antidepressant effect. At higher doses, the concentration gradient allows the compounds to block postsynaptic D2 receptors, providing antipsychotic efficacy ().

Focal Adhesion Kinase (FAK)

Recent oncological developments have identified N-substituted benzamides as potent ATP-competitive inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase over-expressed in solid tumors. By competing with ATP at the kinase domain, these derivatives suppress FAK autophosphorylation (Tyr397), effectively halting downstream signaling pathways responsible for tumor cell migration and metastasis ().

Pathways Benzamide N-Substituted Benzamide HDAC HDAC Enzymes (Class I) Benzamide->HDAC Zn2+ Chelation D2R Dopamine D2/D3 Receptors Benzamide->D2R Antagonism FAK Focal Adhesion Kinase (FAK) Benzamide->FAK ATP Competition GeneExp Chromatin Relaxation & Apoptosis HDAC->GeneExp Inhibition Neural Modulated cAMP & Synaptic Plasticity D2R->Neural GPCR Blockade Metastasis Reduced Cell Migration & Invasion FAK->Metastasis Kinase Arrest

Multi-target signaling pathways modulated by N-substituted benzamides.

Quantitative Structure-Activity Relationship (SAR) Profiles

To contextualize the biological evaluation, the following table summarizes the comparative bioactivity of established N-substituted benzamides across different primary targets.

Table 1: Comparative Bioactivity of N-Substituted Benzamides

Compound / ScaffoldPrimary TargetCell Line / Assay ModelBioactivity (IC₅₀ / Kᵢ)Primary Pharmacological Effect
MS-275 (Entinostat) HDAC1 / HDAC3K562 (Leukemia)5 – 10 µMAnti-proliferative / Apoptotic
Sulpiride Dopamine D2/D3Rat Striatal MembranesKᵢ ≈ 15 nMAntipsychotic / Antidepressant
Compound 26 (Triazole) FAK / HDAC2Caki-1 (Renal Cancer)12.59 nM (FAK)Anti-metastatic
Declopramide NF-κBIn vitro cell modelsDose-dependentRadio-sensitization

Self-Validating Experimental Methodologies

As an Application Scientist, ensuring that experimental protocols are self-validating is paramount. A protocol must contain internal controls that prove the assay functioned correctly, independent of the test compound's performance.

Protocol 1: In Vitro Fluorometric HDAC Inhibition Assay

Causality of Assay Design: We select a fluorometric substrate over colorimetric alternatives because it provides a superior signal-to-background ratio and a wider dynamic range. This minimizes optical interference (auto-fluorescence or absorbance) commonly caused by the aromatic rings of benzamide library compounds.

Self-Validating System: The assay must include a positive control (1 µM Trichostatin A) to define the 100% inhibition baseline, and a no-enzyme control to establish background fluorescence. The assay is only considered valid if the calculated Z'-factor is > 0.5.

Step-by-Step Methodology:

  • Compound Preparation: Prepare 10 mM stock solutions of the N-substituted benzamides in anhydrous DMSO. Dilute in HDAC assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂) to achieve a final DMSO concentration of <1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: In a 96-well black microplate, combine 10 µL of the diluted test compound with 15 µL of recombinant HDAC1 enzyme. Incubate for 15 minutes at 37°C to allow thermodynamic equilibrium of the inhibitor-enzyme complex.

  • Substrate Addition: Add 25 µL of the fluorogenic HDAC substrate (e.g., Fluor de Lys) to all wells. Incubate for 30 minutes at 37°C.

  • Reaction Termination: Add 50 µL of developer solution containing Trypsin and Trichostatin A (TSA).

    • Mechanistic Note: Trypsin is required to cleave the deacetylated substrate and release the fluorophore, while TSA instantly halts any further HDAC activity, ensuring a stable and accurate readout window.

  • Quantification: Measure fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm). Calculate the IC₅₀ using non-linear regression analysis.

Protocol 2: Radioligand Binding Assay for Dopamine D2 Receptor Affinity

Causality of Assay Design: [³H]-spiperone is utilized as the radioligand due to its high specific activity and selective affinity for D2/D3 receptors over other G-protein coupled receptors (GPCRs), providing a robust signal-to-noise ratio.

Self-Validating System: Non-specific binding (NSB) is rigorously defined using an excess (10 µM) of unlabeled haloperidol. The membrane preparation is only validated if specific binding constitutes >80% of the total radioligand binding.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate rat striatal membranes via differential centrifugation. Resuspend the final pellet in binding buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Binding Reaction: In a 96-well deep-well plate, incubate 100 µg of membrane protein with 0.5 nM [³H]-spiperone and varying concentrations of the benzamide test compound (ranging from 10⁻¹⁰ to 10⁻⁴ M).

  • Control Setup: Dedicate wells for Total Binding (vehicle only) and NSB (10 µM haloperidol).

  • Equilibration: Incubate the plate at 25°C for 60 minutes to reach steady-state thermodynamic equilibrium.

  • Filtration: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Mechanistic Note: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the lipophilic radioligand to the filter matrix.

  • Washing & Counting: Wash the filters three times with 1 mL of ice-cold buffer to remove unbound radioligand. Quantify the retained radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation based on the IC₅₀ derived from the competition curve.

Workflow Start Compound Library (N-Substituted Benzamides) Assay1 Fluorometric HDAC Inhibition Assay Start->Assay1 Target 1 Assay2 Radioligand Binding (D2/D3 Receptors) Start->Assay2 Target 2 Val1 IC50 Determination (Dose-Response) Assay1->Val1 Fluorescence Readout Val2 Ki Calculation (Cheng-Prusoff) Assay2->Val2 Scintillation Counting Hit Hit Validation & SAR Analysis Val1->Hit Val2->Hit

High-throughput experimental workflow for benzamide biological evaluation.

References

  • Title: The Development of FAK Inhibitors: A Five-Year Update Source: International Journal of Molecular Sciences (PMC) URL: [Link]

  • Title: Pharmacological evaluation of acute and subacute toxicity and antidepressant effect after acute administration of novel N-substituted benzamides Source: Farmacia (ResearchGate) URL: [Link]

Exploratory

N-Acetylanthranilic Acid: Physicochemical Profiling, Synthesis, and Analytical Methodologies

Executive Summary As application scientists and drug development professionals, we frequently encounter molecules that serve as both foundational building blocks for novel therapeutics and highly monitored precursors in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As application scientists and drug development professionals, we frequently encounter molecules that serve as both foundational building blocks for novel therapeutics and highly monitored precursors in forensic chemistry. N-Acetylanthranilic acid (2-acetamidobenzoic acid) is a prime example of such a compound. Functionally, it is an amidobenzoic acid formed by the N-acetylation of anthranilic acid[1]. While it holds immense value in the synthesis of antimicrobial and anticancer quinazolinone derivatives[2][3], it is also strictly regulated as a US DEA List I chemical due to its role in the illicit synthesis of the Schedule I sedative methaqualone[4].

This whitepaper provides an in-depth technical analysis of N-acetylanthranilic acid, detailing its physicochemical properties, validated synthetic workflows, and mass spectrometry-based bioanalytical protocols.

Physicochemical and Structural Profiling

Understanding the physical and chemical properties of N-acetylanthranilic acid is critical for optimizing reaction conditions, designing extraction protocols, and ensuring safe handling. The table below synthesizes the core quantitative data necessary for laboratory and industrial applications.

Table 1: Core Physicochemical Properties
PropertyValueExperimental & Analytical Significance
Molecular Formula C₉H₉NO₃Core scaffold for quinazolinone derivatization[1].
Molecular Weight 179.17 g/mol Essential for precise stoichiometric calculations[1][5].
Melting Point 184.5–187 °CActs as a Critical Quality Attribute (CQA) for assessing crystalline purity post-synthesis[6].
Density 1.36 g/cm³Influences powder flow dynamics and packing during formulation[5].
pKa ~3.63Dictates ionization; remains unionized at low pH, facilitating high-yield organic solvent extraction[5].
XLogP3 1.9Indicates moderate lipophilicity, predicting favorable membrane permeability in drug design[1].
Toxicity (Oral LD50) 1,114 mg/kg (Mouse)Classified as Harmful if swallowed (Acute Tox. 4); requires standard PPE (N95 mask, gloves)[6].

Mechanistic Highlight: Triboluminescence A unique physical property of N-acetylanthranilic acid is its triboluminescence. When the crystalline solid is mechanically fractured or crushed, it emits flashes of deep blue light. Causality: The mechanical cleavage of the crystal lattice generates asymmetric charge distributions, creating large electrical potentials. The sudden migration of electrons across the fracture gap to neutralize these potentials results in the emission of photons. This property can be utilized as a rapid, non-destructive qualitative identifier in the field.

Chemical Reactivity and Synthetic Workflows

In the laboratory, N-acetylanthranilic acid is predominantly synthesized via the acetylation of anthranilic acid. The reaction must be carefully controlled to ensure complete conversion and high crystal purity.

Protocol 1: Synthesis of N-Acetylanthranilic Acid

This protocol leverages nucleophilic acyl substitution under thermodynamic control[2][7].

  • Reagent Preparation: Weigh 2.0 g of anthranilic acid and transfer it into a 50 mL Erlenmeyer flask inside a fume hood. Add 6.0 mL of acetic anhydride and a boiling stone[7].

    • Causality: Acetic anhydride serves a dual purpose as both the solvent and the acylating agent. The stoichiometric excess drives the equilibrium forward according to Le Chatelier's principle.

  • Thermal Activation: Warm the mixture to a gentle boil on a hot plate for 15 minutes[7].

    • Causality: Heating provides the necessary activation energy for the amine's nucleophilic attack on the carbonyl carbon of acetic anhydride, forming a transient, non-isolated benzisoxazinone intermediate[7].

  • Hydrolysis: Allow the reaction to cool slightly, then slowly add 2.0 mL of distilled water. Warm the mixture until it nearly boils[7].

    • Causality: The addition of water hydrolyzes the unreacted acetic anhydride into volatile acetic acid and forces the ring-opening of the benzisoxazinone intermediate, yielding the final N-acetylanthranilic acid[7].

  • Thermodynamic Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature[7].

    • Causality: Rapid cooling traps solvent and impurities within the lattice. Slow cooling reduces the degree of supersaturation, promoting the growth of a highly ordered, thermodynamically stable, and pure crystal lattice.

  • Isolation: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash with a minimal amount of chilled methanol and dry thoroughly[7].

  • Self-Validation System: Determine the melting point of the dried product. A sharp melting point range of 184.5–187 °C confirms high purity and successful structural conversion[6].

SynthesisWorkflow A Anthranilic Acid (Precursor) C Nucleophilic Attack (Heat, 15 min) A->C B Acetic Anhydride (Acylating Agent) B->C D Benzisoxazinone (Transient Intermediate) C->D E Hydrolysis (+ H2O) D->E Ring Opening F Slow Crystallization (Thermodynamic Control) E->F Supersaturation G N-Acetylanthranilic Acid (High Purity Solid) F->G Precipitation

Caption: Synthesis workflow of N-acetylanthranilic acid via nucleophilic acyl substitution.

Analytical Characterization and Bioanalysis

Accurate quantification of N-acetylanthranilic acid in biological matrices is essential for pharmacokinetic profiling. Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) utilizing a stable isotope-labeled internal standard (e.g., Acetanthranil-d3) is the gold standard for this bioanalysis[8].

Furthermore, for forensic applications, Raman spectroscopy utilizing a 1064 nm laser excitation is employed to detect the highly fluorescent precursor directly through opaque packaging without sample burning[4].

Protocol 2: LC-MS/MS Plasma Extraction & Quantification
  • Sample Aliquoting: Transfer 50 µL of human plasma into a microcentrifuge tube[8].

  • Internal Standard Addition: Add 10 µL of Acetanthranil-d3 working solution[8].

    • Causality: The deuterated internal standard co-elutes with the analyte, perfectly mimicking its ionization behavior to correct for matrix effects and variations in extraction recovery[8].

  • Protein Precipitation: Add 200 µL of cold acetonitrile and vortex vigorously for 1 minute[8].

    • Causality: Acetonitrile sharply lowers the dielectric constant of the solution, disrupting the hydration layer of plasma proteins. This causes them to denature and precipitate, removing macroscopic matrix components that would otherwise cause severe ion suppression in the ESI source.

  • Centrifugation & Evaporation: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle nitrogen stream[8].

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid)[8].

  • Self-Validation System: Run a matrix blank spiked only with Acetanthranil-d3. The absence of a peak at the parent m/z (180.06 [M+H]+) confirms there is no isotopic cross-talk or background contamination compromising the assay's lower limit of quantification (LLOQ)[8][9].

Applications in Drug Development and Forensic Science

The structural geometry of N-acetylanthranilic acid makes it highly susceptible to condensation and cyclization reactions, leading to divergent downstream applications.

In legitimate pharmaceutical development, reacting N-acetylanthranilic acid with hydrazine hydrate or secondary amines yields 3-amino-2-methylquinazolin-4(3H)-ones, which exhibit potent antimicrobial and anticancer properties[2][3]. Conversely, in illicit environments, condensation with o-toluidine in the presence of phosphorus trichloride yields the Schedule I sedative methaqualone[4][10].

ApplicationPathway NAAA N-Acetylanthranilic Acid (Core Scaffold) Cond Condensation / Cyclization (PCl3 or Acetic Anhydride) NAAA->Cond Meth Methaqualone (Schedule I Sedative) Cond->Meth via o-Toluidine Quin Quinazolin-4(3H)-ones (Antimicrobial/Anticancer) Cond->Quin via Hydrazine Tol o-Toluidine (Amine Source) Tol->Cond Hyd Hydrazine Hydrate (Amine Source) Hyd->Cond

Caption: Divergent synthetic pathways of N-acetylanthranilic acid in drug development.

References

  • University of Delaware. "CHEM–333: Lab Experiment 1: Synthesis of N-Acetylanthranilic Acid: A Triboluminescent Material."[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6971, N-acetylanthranilic acid."[Link]

  • Asian Journal of Chemistry. "Syntheses and Antimicrobial Activities of Derivatives of 3-Amino-2-methyl-quinazolin-4-(3H)-one."[Link]

  • Wikipedia. "N-Acetylanthranilic acid."[Link]

  • United Nations Office on Drugs and Crime (UNODC). "Recommended methods for the identification and analysis of methaqualone/mecloqualone."[Link]

  • AZoM. "Raman Analysis of Illicit Materials in Real-Time." [Link]

  • Journal of Medicinal Chemistry (ACS). "New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold." [Link]

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Foundational

An In-Depth Technical Guide to the Initial Screening of 2-Acetamidobenzoic Acid Compounds for Bioactivity

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the initial screening of 2-acetamidobenzoic acid (N-acetylanthranilic acid) and its derivatives for potenti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the initial screening of 2-acetamidobenzoic acid (N-acetylanthranilic acid) and its derivatives for potential biological activities. The methodologies outlined herein are designed to be robust and self-validating, ensuring a high degree of scientific integrity throughout the discovery pipeline.

Introduction: The Therapeutic Potential of 2-Acetamidobenzoic Acid Scaffolds

2-Acetamidobenzoic acid, a derivative of anthranilic acid, serves as a versatile scaffold in medicinal chemistry.[1][2] Its structural similarity to salicylic acid suggests a potential for anti-inflammatory properties, while the broader class of anthranilate derivatives has demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[3][4][5] The initial screening of novel derivatives of this compound is a critical step in identifying promising lead candidates for further drug development. This guide will delineate a systematic approach to this initial screening process, commencing with computational assessments and progressing through a tiered in vitro evaluation of antimicrobial, anti-inflammatory, and anticancer activities.

The Initial Gateway: In Silico Screening and Compound Prioritization

Before embarking on resource-intensive wet lab experiments, computational methods can provide valuable insights into the potential bioactivity and drug-likeness of newly synthesized 2-acetamidobenzoic acid derivatives.[6] These in silico approaches can help prioritize compounds for synthesis and biological testing.

Predictive Modeling and Virtual Screening

Computational tools can predict the potential inhibitory activity of small molecules against various biological targets.[7] Machine learning algorithms, trained on large datasets of known bioactive compounds, can identify structural features that correlate with specific activities.[6][8] For instance, predictive models can be used to screen for potential kinase inhibitors, a common target in oncology.[7]

A Word on Data Integrity

The accuracy of in silico predictions is heavily dependent on the quality of the input data.[6] It is crucial to use well-curated datasets and validated modeling techniques to avoid misleading results. Publicly available databases such as ChEMBL and PubChem are invaluable resources for this purpose.[8][9]

The initial in silico screening workflow can be visualized as follows:

A Library of 2-Acetamidobenzoic Acid Derivatives B Computational Modeling (e.g., KinasePred, Deep Learning) A->B Input Structures C Prediction of Potential Bioactivities & Targets B->C Predictive Algorithms D Drug-Likeness & Toxicity Prediction (e.g., Lipinski's Rule of Five) C->D Filter for Favorable Properties E Prioritized List of Compounds for Synthesis & In Vitro Screening D->E Ranked Candidates A Inflammatory Stimuli (e.g., LPS) B TLR4 Receptor A->B C MyD88 B->C D IKK Complex C->D E IκBα Phosphorylation & Degradation D->E F NF-κB (p65/p50) E->F Release G Nuclear Translocation F->G H Gene Transcription (COX-2, iNOS, TNF-α, IL-6) G->H I Inflammatory Response H->I

Caption: Simplified NF-κB Signaling Pathway in Inflammation.

Anticancer Activity Screening

Derivatives of benzoic acid have shown promise as anticancer agents. [1][10]A primary screen for anticancer activity typically involves assessing the cytotoxicity of the compounds against various cancer cell lines.

The goal is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. [1]This provides a measure of the compound's cytotoxic potency.

The MTT assay is a colorimetric assay for assessing cell metabolic activity. [1][11] Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer)

  • Normal cell line (e.g., HEK293) for assessing selectivity

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Test compounds

  • DMSO

Procedure:

  • Seed the cancer and normal cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals. [1]4. Dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each cell line.

CompoundMCF-7 IC50 (µM)HCT-116 IC50 (µM)A549 IC50 (µM)HEK293 IC50 (µM)Selectivity Index (HEK293 IC50/MCF-7 IC50)
Derivative 1 12.525.230.1>100>8
Derivative 2 45.860.375.4>100>2.2
Doxorubicin 0.50.81.25.611.2

Decision Making and Next Steps

The initial screening provides a wealth of data to guide the next phase of drug discovery. The following diagram illustrates a potential decision-making workflow based on the screening results.

A Initial Screening Results B Potent Antimicrobial Activity? A->B C Potent Anti-inflammatory Activity with COX-2 Selectivity? A->C D Potent & Selective Anticancer Activity? A->D E Lead Optimization (Structure-Activity Relationship Studies) B->E Yes H De-prioritize or Re-design B->H No C->E Yes C->H No D->E Yes D->H No F Mechanism of Action Studies E->F G In Vivo Efficacy & Toxicity Studies F->G

Caption: Decision-Making Workflow Post-Initial Screening.

Conclusion

The initial screening of 2-acetamidobenzoic acid compounds is a multifaceted process that requires a systematic and logical approach. By integrating in silico predictions with a tiered in vitro screening cascade, researchers can efficiently identify promising lead candidates for further development. The protocols and workflows outlined in this guide provide a robust framework for conducting these initial studies with a high degree of scientific rigor.

References

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI.
  • The Computational Revolution in Small Molecule Drug Discovery.
  • A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. arXiv.
  • Biological Activities of 2-Acetylbenzoic Acid Derivatives: A Technical Overview for Drug Discovery Professionals. Benchchem.
  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC.
  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Journal of Pharmaceutical Research and Reports.
  • Screening Methods for Bioactivity and Pharmacological Properties of N
  • New Methods for Predicting Drug Molecule Activity Using Deep Learning. BioSci Publisher.
  • SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. Voprosy Khimii i Khimicheskoi Tekhnologii.
  • Bioactivity Prediction using the ChEMBL API. GitHub.
  • Anticancer Screening Compound Libraries. Life Chemicals.
  • Antimicrobial activity of the synthesized compounds.
  • Identification and Screening of Novel Anti-Cancer Compounds for Aurora Kinase-A
  • Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activ
  • Progress of novel compounds with anticancer activity.
  • Chemical screening identifies the anticancer properties of Polyporous tuberaster. PMC.
  • Screening and identification of novel biologically active n
  • ANTHRANILATE DERIV
  • Bioassays for Bioactivity Screening.
  • Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. Horizon Research Publishing.
  • A Comparative Guide to the Anti-inflammatory Activity of Benzoic Acid Deriv
  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isol
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PMC.
  • Syntheses and Antimicrobial Activities of Derivatives of 3-Amino-2-methyl-quinazolin-4-(3H)-one. Asian Journal of Chemistry.
  • N-Acetylanthranilic acid. Wikipedia.
  • Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. PubMed.
  • Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applic
  • Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applic
  • (PDF) Synthesis and Anti-Inflammatory Activity of some Novel 2-Aminobenzothiazole Derivatives.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d
  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management.
  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO.
  • 2-amino-benzoic-acid derivatives, their preparation and their use as medicines or intermediates.

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Comprehensive Guide to the HPLC Analysis of Benzoic Acid Derivatives

Abstract Benzoic acid and its derivatives are fundamental components in the pharmaceutical, cosmetic, and food industries, primarily utilized for their preservative properties.[1] Their concentration is a critical qualit...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Benzoic acid and its derivatives are fundamental components in the pharmaceutical, cosmetic, and food industries, primarily utilized for their preservative properties.[1] Their concentration is a critical quality attribute that necessitates precise and reliable analytical methods for quantification and quality control. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose, offering high resolution, sensitivity, and reproducibility. This document provides an in-depth guide to developing and validating a robust HPLC method for the analysis of benzoic acid derivatives. We will delve into the causal factors influencing chromatographic parameters, present a detailed, field-tested protocol, and outline the validation process in accordance with international regulatory standards.

Introduction: The Analytical Imperative for Benzoic Acid Derivatives

The chemical family of benzoic acid derivatives, which includes compounds like parabens (methylparaben, ethylparaben) and salicylic acid, are characterized by a benzene ring substituted with a carboxylic acid group and other functional moieties.[1] Their broad-spectrum antimicrobial activity makes them effective preservatives.[2] However, their use is often regulated due to potential health concerns, mandating accurate quantification to ensure product safety and compliance with regulatory limits.

HPLC, particularly in the reversed-phase mode, is the method of choice for analyzing these compounds. Its versatility allows for the simultaneous determination of multiple derivatives in complex matrices, a critical capability for formulation analysis and stability testing.[3]

The Chromatographic Rationale: A Mechanistic Approach

The success of an HPLC method hinges on a clear understanding of the analyte's physicochemical properties and its interaction with the stationary and mobile phases. For benzoic acid derivatives, which are weak acids, several factors are paramount.

Stationary Phase Selection: The Role of the C18 Column

A reversed-phase C18 (octadecyl) column is the most common and effective stationary phase for the separation of benzoic acid and its derivatives.[1][4] The non-polar C18 chains interact with the non-polar benzene ring of the analytes via hydrophobic interactions. Modern, end-capped C18 columns are highly recommended as they have a reduced number of accessible silanol groups, which can cause undesirable secondary interactions with the polar functional groups of the analytes, leading to peak tailing.[4]

Mobile Phase Composition: The Criticality of pH Control

The pH of the mobile phase is arguably the most critical parameter in the analysis of ionizable compounds like benzoic acid derivatives.[5] The pKa of benzoic acid is approximately 4.2. To ensure reproducible retention times and sharp, symmetrical peaks, the mobile phase pH should be maintained at least 1.5 to 2 units below the pKa of the analytes.[4] At a low pH (typically 2.5-3.5), the carboxylic acid group remains in its protonated, non-ionized form, which is more hydrophobic and interacts more strongly with the C18 stationary phase, leading to better retention and peak shape.[4][5]

A typical mobile phase consists of an aqueous buffer (e.g., phosphate or acetate buffer) to control the pH and an organic modifier (e.g., acetonitrile or methanol) to control the elution strength.[6][7] Acetonitrile is often preferred for its lower viscosity and better UV transparency at lower wavelengths.[8]

Detection Wavelength: Maximizing Signal-to-Noise

Benzoic acid and its derivatives possess a chromophore (the benzene ring) that absorbs UV light. The optimal detection wavelength is typically between 225 nm and 254 nm, where these compounds exhibit significant absorbance, leading to high sensitivity.[6][8][9] A photodiode array (PDA) detector is advantageous as it can acquire the entire UV spectrum of each peak, aiding in peak identification and purity assessment.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the simultaneous analysis of benzoic acid, methylparaben, and ethylparaben.

Reagents and Materials
  • Standards: Benzoic acid, methylparaben, ethylparaben (analytical standard grade, ≥99% purity).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade).

  • Reagents: Phosphoric acid or potassium dihydrogen phosphate (analytical grade).

  • Water: Deionized water, filtered through a 0.45 µm membrane.

  • Sample Filtration: 0.45 µm syringe filters (e.g., PTFE, Nylon).[1]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or PDA detector is suitable.[1]

ParameterConditionRationale
HPLC Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)Provides optimal hydrophobic interaction for separation.[4]
Mobile Phase Acetonitrile: 20mM Potassium Phosphate Buffer (pH 3.0) (40:60 v/v)Acetonitrile as the organic modifier and a buffer to maintain a low pH for good peak shape.[5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.[4]
Column Temp. 30 °CMaintains consistent retention times and improves peak shape.[4]
Detection UV at 230 nmWavelength of high absorbance for the target analytes.[8]
Injection Vol. 10 µLA typical injection volume that avoids column overload.[4]
Preparation of Solutions
  • Standard Stock Solutions (1000 µg/mL): Accurately weigh 100 mg of each standard into separate 100 mL volumetric flasks. Dissolve and dilute to volume with methanol. Store at 4°C.[1]

  • Working Standard Solutions: Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to achieve a final concentration range suitable for calibration (e.g., 1-100 µg/mL).[1]

Sample Preparation

The sample preparation procedure will vary depending on the matrix. The goal is to extract the analytes and remove any interfering substances.

  • Liquid Samples (e.g., beverages): Degas the sample by sonication. Dilute with the mobile phase to bring the analyte concentration within the calibration range. Filter through a 0.45 µm syringe filter.[6]

  • Semi-solid Samples (e.g., creams, lotions): Accurately weigh 1-2 g of the homogenized sample into a centrifuge tube. Add a suitable extraction solvent like methanol or ethanol and vortex/sonicate to extract the analytes.[1][10] Centrifuge to separate the excipients. Collect the supernatant and filter through a 0.45 µm syringe filter.[1]

  • Solid-Phase Extraction (SPE): For complex matrices or when low detection limits are required, SPE can be employed for sample clean-up and pre-concentration.[2]

Chromatographic Procedure and Data Analysis
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is free from contaminants.

  • Inject the series of working standard solutions to construct a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

  • Quantify the amount of each analyte in the samples using the calibration curve generated from the peak areas of the standards.[1]

Visualization of the Analytical Workflow

The following diagram illustrates the key stages of the HPLC analytical method for benzoic acid derivatives.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing Standards Standard Preparation (Stock & Working Solutions) HPLC HPLC System (Pump, Injector, Column, Detector) Standards->HPLC Inject Sample Sample Preparation (Extraction, Dilution, Filtration) Sample->HPLC Inject Separation Chromatographic Separation (C18 Column) HPLC->Separation Detection UV Detection (Chromatogram Generation) Separation->Detection Quantification Data Analysis (Peak Integration, Calibration) Detection->Quantification Report Final Report (Concentration Results) Quantification->Report

Caption: High-level workflow for the HPLC analysis of benzoic acid derivatives.

Method Validation: Ensuring Trustworthiness and Reliability

Once the HPLC method is developed, it must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12]

Key Validation Parameters

The following table summarizes the key validation parameters and their typical acceptance criteria.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.The analyte peak should be well-resolved from other peaks (e.g., impurities, excipients). Peak purity analysis using a PDA detector is recommended.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.A linear regression analysis should show a correlation coefficient (r²) ≥ 0.999.[6]
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80-120% of the expected sample concentration.[12]
Accuracy The closeness of the test results to the true value.Recovery of spiked samples should be within 98-102%.[13]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day).The relative standard deviation (RSD) should be ≤ 2%.[14]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.[13]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.[13]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant changes in chromatographic performance when parameters like mobile phase composition, pH, flow rate, and column temperature are slightly varied.
Forced Degradation Studies: Demonstrating Stability-Indicating Capabilities

For drug development and stability testing, the HPLC method must be "stability-indicating," meaning it can resolve the active pharmaceutical ingredient (API) from its degradation products.[15] This is demonstrated through forced degradation studies, where the drug substance is subjected to stress conditions such as:

  • Acid and Base Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH).[16]

  • Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Stress: Heating the sample at elevated temperatures.[17]

  • Photostability: Exposing the sample to light (UV and visible).[18]

The chromatograms from these stressed samples should show a decrease in the main peak area and the appearance of new peaks corresponding to degradation products, all of which should be well-separated from the parent compound.[17]

The Separation Mechanism Visualized

The following diagram illustrates the separation of benzoic acid derivatives on a C18 column.

Caption: Separation based on polarity on a C18 column.

Conclusion

This application note has provided a comprehensive framework for the development and validation of an HPLC analytical method for benzoic acid derivatives. By understanding the underlying chemical principles and adhering to a systematic approach to method development and validation, researchers, scientists, and drug development professionals can ensure the generation of accurate, reliable, and defensible analytical data. The presented protocol serves as a robust starting point, which can be further optimized and adapted for specific applications and matrices.

References

  • ResearchGate. HPLC techniques for the determination of parabens in cosmetic products. Available from: [Link]

  • UPB Scientific Bulletin. HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Available from: [Link]

  • Semantic Scholar. Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment. Available from: [Link]

  • Taylor & Francis Online. Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification. Available from: [Link]

  • Atlantis Press. Parabens analysis in cosmetics by ultrasonic extraction coupled with HPLC detection. Available from: [Link]

  • Revue Roumaine de Chimie. Solid-phase extraction and HPLC determination of parabens from pharmaceutical hydrogels, multivitamin syrups and hand creams. Available from: [Link]

  • UST Journals. HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. Available from: [Link]

  • SIELC Technologies. HPLC Method for Benzoic Acid. Available from: [Link]

  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available from: [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. Available from: [Link]

  • Agilent. Analysis of Parabens in Soy Sauce and Vinegar by HPLC Using Agilent Chem Elut S Supported Liquid Extraction (SLE) Cartridges. Available from: [Link]

  • Macedonian Pharmaceutical Bulletin. Determination of methylparaben and propylparaben in cosmetic products using HPLC. Available from: [Link]

  • ResearchGate. Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification. Available from: [Link]

  • SIELC Technologies. UV-Vis Spectrum of Benzoic Acid. Available from: [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available from: [Link]

  • PubMed. Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography. Available from: [Link]

  • SIELC Technologies. Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column. Available from: [Link]

  • AMS Biopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • ResearchGate. SPECTRAL IDENTIFICATION AND HPLC QUANTIFICATION OF BENZOIC ACID FROM NATURAL JUICES. Available from: [Link]

  • ResearchGate. Benzoic Acid Parameters observed during forced degradation study. Available from: [Link]

  • PubMed. A validated stability-indicating HPLC-DAD method for simultaneous determination of econazole nitrate, triamcinolone acetonide, benzoic acid and butylated hydroxyanisole in cream dosage form. Available from: [Link]

  • VU Research Repository. A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Available from: [Link]

  • SIELC Technologies. Separation of Benzoic acid, 2-formyl- on Newcrom R1 HPLC column. Available from: [Link]

  • PubMed. Degradation of benzoic acid and its derivatives in subcritical water. Available from: [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • PubMed. Simultaneous determination of preservatives (benzoic acid, sorbic acid, methylparaben and propylparaben) in foodstuffs using high-performance liquid chromatography. Available from: [Link]

  • ResearchGate. Simultaneous determination of benzoic and sorbic acids in quince jam by HPLC. Available from: [Link]

  • Research India Publications. Development and validation of an RP-HPLC method for simultaneous determination of sorbic acid, benzoic acid, and natamycin in domestic yogurt in Jordan. Available from: [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • USP. USP Monographs: Benzoic Acid. Available from: [Link]

  • Pharmaceutical Outsourcing. Forced Degradation to Develop Stability-indicating Methods. Available from: [Link]

  • USP. USP-NF Benzoic Acid 2025. Available from: [Link]

  • USP-NF. Benzoic Acid. Available from: [Link]

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Application

Application Note: Mastering the Carrageenan-Induced Paw Edema Model for Anti-Inflammatory Drug Discovery

Introduction The carrageenan-induced paw edema model remains the gold standard for evaluating the in vivo efficacy of novel anti-inflammatory therapeutics. Unlike chronic models (e.g., adjuvant-induced arthritis), this a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The carrageenan-induced paw edema model remains the gold standard for evaluating the in vivo efficacy of novel anti-inflammatory therapeutics. Unlike chronic models (e.g., adjuvant-induced arthritis), this acute model provides high temporal resolution, allowing researchers to pinpoint the exact mechanistic phase a drug targets. This application note details the causality behind the model's biphasic nature and provides a self-validating protocol optimized for reproducibility in preclinical drug development.

Mechanistic Causality: The Biphasic Inflammatory Response

The injection of lambda-carrageenan—a non-antigenic sulfated polysaccharide—into the subplantar region of the rodent paw triggers a highly reproducible, biphasic edematogenic response 1[1].

  • Early Phase (0–2 hours): The initial mechanical and chemical insult causes localized mast cell degranulation. This releases vasoactive amines, primarily histamine and serotonin, alongside bradykinin. These mediators induce rapid vasodilation and increased vascular permeability, leading to the initial swelling 2[2].

  • Late Phase (3–5 hours): The second phase is driven by the infiltration of neutrophils and macrophages, which upregulate cyclooxygenase-2 (COX-2). This leads to a surge in prostaglandins (specifically PGE2) and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 3[3].

Causality in Drug Screening: By tracking paw volume over 5 hours, we can deduce a compound's mechanism of action. A drug that suppresses only the 1-hour time point likely possesses antihistamine properties, whereas a drug that suppresses the 3-to-5-hour window is typically a COX inhibitor or cytokine modulator 1[1].

Pathway Carrageenan Lambda-Carrageenan Subplantar Injection MastCells Mast Cell Degranulation Carrageenan->MastCells Triggers Macrophages Macrophage & Neutrophil Infiltration Carrageenan->Macrophages Recruits EarlyPhase Early Phase (0 - 2 Hours) EarlyMediators Histamine, Serotonin & Bradykinin EarlyPhase->EarlyMediators LatePhase Late Phase (3 - 5 Hours) LateMediators Prostaglandins (PGE2), TNF-α, IL-1β, IL-6 LatePhase->LateMediators MastCells->EarlyPhase Macrophages->LatePhase Edema1 Initial Vasodilation & Vascular Permeability EarlyMediators->Edema1 Edema2 Sustained Edema & Hyperalgesia LateMediators->Edema2 Edema1->LatePhase Kinins bridge phases

Biphasic signaling pathway of carrageenan-induced inflammation and edema formation.

Experimental Design & Reagent Rationale

To ensure a self-validating system, every variable must be strictly controlled to prevent artifactual data.

  • Animal Selection: Male Wistar rats (150–200 g) are preferred over mice. The larger baseline paw volume of rats significantly reduces the percentage error of water displacement plethysmometry 4[4]. Furthermore, using males eliminates baseline inflammatory fluctuations caused by the estrous cycle.

  • Phlogistic Agent: 1% Lambda-carrageenan (Type IV) in sterile 0.9% saline. Crucial Insight: Lambda-carrageenan is specifically chosen because it does not gel at room temperature, ensuring a uniform, reproducible subplantar injection.

  • Positive Control: Indomethacin (10 mg/kg, p.o.). As a potent non-selective COX inhibitor, indomethacin reliably suppresses the late phase of edema, validating the assay's sensitivity to NSAIDs 2[2].

Detailed Step-by-Step Protocol

This workflow is designed as a closed-loop, self-validating system. If the positive control fails to achieve >50% inhibition at the 3-hour mark, the assay must be invalidated and reagent integrity checked.

Step 1: Acclimatization and Baseline Acquisition
  • Fast the rats for 12 hours prior to the experiment, allowing water ad libitum. This ensures uniform gastrointestinal absorption of orally administered drugs.

  • Mark the right hind paw of each rat at the lateral malleolus using a permanent marker. This ensures the paw is submerged to the exact same depth during every measurement.

  • Measure the basal volume ( V0​ ) of the right hind paw using a hydroplethysmometer 4[4].

    • Self-Validation Check: If the variance in V0​ across the cohort exceeds 10%, re-randomize the groups to ensure uniform baseline distribution.

Step 2: Drug Administration
  • Divide animals into groups (n=6): Vehicle Control, Positive Control (Indomethacin 10 mg/kg), and Test Compound(s).

  • Administer treatments via oral gavage (p.o.) or intraperitoneal (i.p.) injection.

  • Wait 60 minutes (for p.o.) or 30 minutes (for i.p.) to allow the compound to reach peak plasma concentration ( Tmax​ ) before inducing inflammation.

Step 3: Edema Induction
  • Gently restrain the rat.

  • Using a 27-gauge needle, inject 0.1 mL of freshly prepared 1% lambda-carrageenan suspension into the subplantar aponeurosis of the right hind paw 4[4].

  • Ensure no backflow occurs upon needle withdrawal.

Step 4: Time-Course Plethysmometry
  • Measure the paw volume ( Vt​ ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Calculate the change in edema volume ( ΔV=Vt​−V0​ ).

  • Calculate the percentage of inhibition using the formula:

    %Inhibition=(ΔVcontrol​ΔVcontrol​−ΔVtreated​​)×100

Workflow Acclimate 1. Animal Fasting & Acclimatization Baseline 2. Baseline Paw Volume (V0) Acclimate->Baseline Dosing 3. Drug/Vehicle Administration Baseline->Dosing Induction 4. Carrageenan Injection (0.1 mL, 1%) Dosing->Induction Measurement 5. Plethysmometer Readings (1-5h) Induction->Measurement Analysis 6. Calculate % Inhibition Measurement->Analysis

Experimental workflow for the carrageenan-induced paw edema model.

Quantitative Data Presentation

The following table summarizes representative quantitative data demonstrating the expected biphasic progression in the vehicle control and the late-phase suppression by the positive control (Indomethacin).

Treatment GroupDose1 Hour ( ΔV mL)2 Hours ( ΔV mL)3 Hours ( ΔV mL)4 Hours ( ΔV mL)5 Hours ( ΔV mL)Max % Inhibition (at 3h)
Vehicle Control 10 mL/kg0.35 ± 0.040.58 ± 0.050.82 ± 0.060.79 ± 0.050.71 ± 0.04N/A
Indomethacin 10 mg/kg0.31 ± 0.030.40 ± 0.040.28 ± 0.030.25 ± 0.020.22 ± 0.0265.8%
Test Compound A 20 mg/kg0.20 ± 0.020.30 ± 0.03*0.55 ± 0.050.60 ± 0.060.58 ± 0.0532.9%

*p < 0.05 vs. Vehicle Control. Note: Test Compound A exhibits early-phase inhibition (antihistamine-like mechanism), while Indomethacin exhibits late-phase inhibition (COX-2 dependent mechanism).

References

  • Title: SYNTHETIC CURCUMIN INHIBITS CARRAGEENAN-INDUCED PAW EDEMA IN RATS Source: ThaiScience URL
  • Title: The Effect of Panzeria Alaschanica Kupr.
  • Title: 2.7.
  • Title: Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL)

Sources

Method

Advanced Protocol for Assessing In Vivo Antineoplastic Activity: From Model Selection to Efficacy Quantification

Target Audience: Researchers, translational scientists, and drug development professionals. Document Type: Application Note & Standard Operating Protocol (SOP) Introduction & Scientific Rationale The transition from in v...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, translational scientists, and drug development professionals. Document Type: Application Note & Standard Operating Protocol (SOP)

Introduction & Scientific Rationale

The transition from in vitro cytotoxicity screening to in vivo efficacy testing is the most critical inflection point in preclinical oncology. While in vitro assays provide high-throughput mechanistic insights, they inherently fail to recapitulate the complex tumor microenvironment (TME), systemic pharmacokinetics, and host immune interactions.

As a Senior Application Scientist, I emphasize that a robust in vivo protocol must be a self-validating system . Every step—from the choice of the murine host to the mathematical formula used for tumor volume—must be grounded in biological causality. This guide provides a comprehensive, field-proven methodology for assessing antineoplastic activity, ensuring high translational fidelity and strict adherence to modern animal welfare guidelines.

Model Selection: The Foundation of Translational Relevance

The choice of tumor model dictates the immunological and genetic context of your efficacy study. Selecting the wrong model will yield artifacts rather than actionable data.

  • Cell Line-Derived Xenografts (CDX): Human cancer cell lines implanted into immunodeficient mice (e.g., Nude or SCID).

    • Causality: Ideal for rapid pharmacokinetic/pharmacodynamic (PK/PD) profiling due to homogeneous growth rates, though they lack native tumor heterogeneity.

  • Patient-Derived Xenografts (PDX): Direct implantation of patient tumor fragments into severely immunodeficient hosts (e.g., NSG mice) [1].

    • Causality: PDX models bypass in vitro selection pressures, thereby preserving the original 3D stromal architecture and intra-tumoral genetic heterogeneity, making them the gold standard for personalized medicine [2].

  • Syngeneic Models: Murine tumors implanted into immunocompetent mice of the same genetic background (e.g., MC-38 in C57BL/6).

    • Causality: Essential for evaluating immunotherapies (like PD-1/PD-L1 inhibitors), as the host possesses a fully functional immune system capable of T-cell infiltration [3].

PDX_Generation P Patient Tumor Resection QA QA & Fragmentation (STR, Pathology, LCMV) P->QA F0 P0 Generation (Implant in NSG Mice) QA->F0 Passage In Vivo Expansion (P1 to P3 Passages) F0->Passage Cryo Cryopreservation (Viable Tumor Bank) Passage->Cryo Study Efficacy Study Cohorts Passage->Study

Logical relationship and quality assurance steps for establishing Patient-Derived Xenografts (PDX).

Step-by-Step Experimental Methodology

Phase I: Preparation of Tumor-Initiating Biologicals
  • Cell Harvesting (CDX/Syngeneic): Harvest cells in the exponential (log) growth phase to ensure >90% viability.

  • Matrix Suspension: Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel (kept on ice to prevent premature polymerization).

    • Causality: Matrigel provides essential extracellular matrix (ECM) cues (e.g., laminin, collagen IV) that mimic the basement membrane, significantly enhancing initial cell survival and engraftment rates.

  • Tissue Fragmentation (PDX): Section patient tissue into 2–3 mm³ fragments. Perform rigorous Quality Assurance (QA), including Short Tandem Repeat (STR) profiling for provenance and Lymphocytic choriomeningitis virus (LCMV) testing to ensure biosafety [4].

Phase II: Implantation
  • Anesthesia & Preparation: Anesthetize mice using isoflurane (2-3% for induction, 1.5-2% for maintenance). Shave and disinfect the injection site.

  • Subcutaneous Injection: Using a 27G needle, inject 100 µL of the cell/Matrigel suspension subcutaneously into the right flank.

    • Causality: The flank is chosen because it provides a flat, accessible surface for highly accurate, reproducible longitudinal caliper measurements.

Phase III: Randomization and Cohort Assignment
  • Engraftment Monitoring: Do not dose immediately after implantation. Monitor the mice until tumors reach a mean volume of 100–200 mm³.

  • Volume-Matched Randomization: Randomize mice into treatment cohorts (e.g., Vehicle, Low Dose, High Dose, Positive Control) ensuring the mean tumor volume across all groups is statistically identical.

    • Causality: Randomizing at 100-200 mm³ ensures that the tumors are fully vascularized and actively in the log-growth phase. This eliminates non-engrafting outliers and reduces intra-group variance, ensuring that any growth divergence is strictly due to the test article [5].

Phase IV: Dosing and Bi-Weekly Monitoring
  • Administration: Administer the test article via the intended clinical route (IV, PO, IP).

  • Measurement: Measure tumor dimensions (length and width) using digital calipers twice weekly. Weigh the mice concurrently.

Workflow A 1. Model Selection (CDX, PDX, Syngeneic) B 2. Cell/Tissue Preparation (Matrigel Suspension) A->B C 3. Implantation (Subcutaneous/Orthotopic) B->C D 4. Tumor Engraftment (Monitor to 100-200 mm³) C->D E 5. Randomization (Volume-Matched Cohorts) D->E F 6. Test Article Dosing (Vehicle, Low, High) E->F G 7. Bi-Weekly Monitoring (Caliper & Body Weight) F->G H 8. Humane Endpoint (Tumor Burden Limit) G->H I 9. Efficacy Analysis (TGI Calculation & Necropsy) H->I

In vivo antineoplastic efficacy study workflow from model selection to endpoint analysis.

Quantitative Data & Efficacy Metrics

To standardize reporting across preclinical oncology, specific mathematical formulas must be utilized to translate 2D caliper measurements into 3D efficacy data.

Standardized Metrics for Antineoplastic Efficacy
MetricAbbreviationFormula / CalculationBiological Significance
Tumor Volume TV0.5 × length × width²Estimates 3D tumor mass from 2D caliper measurements. This NCI-standard formula assumes an ellipsoid shape, which is more accurate than a spherical assumption [3].
Relative Tumor Volume RTVTV_Day_X / TV_Day_0Normalizes tumor growth against the baseline volume at the exact day of randomization, accounting for slight initial size variations.
Tumor Growth Inhibition TGI[1 − (RTV_Treated / RTV_Control)] × 100The primary efficacy endpoint. It quantifies the percentage of tumor growth suppressed by the test article relative to the vehicle control [6].
Body Weight Change BWC(Weight_Day_X - Weight_Day_0) / Weight_Day_0 × 100A critical surrogate marker for systemic drug toxicity and cancer-induced cachexia.

Regulatory Compliance & Animal Welfare

Scientific integrity is inseparable from animal welfare. All in vivo antineoplastic protocols must adhere to the OBSERVE (Oncology Best-practices: Signs, Endpoints and Refinements for in Vivo Experiments) guidelines [7].

A study must be immediately terminated for any individual animal if the following Humane Endpoints are reached:

  • Maximum Tumor Burden: Euthanasia is mandatory when a single tumor exceeds 1.5 cm in diameter in mice (or ~1,500 mm³ in volume) [8].

  • Systemic Toxicity: Body weight loss exceeding 20% from the baseline measurement indicates severe compound toxicity or cachexia.

  • Tumor Ulceration/Necrosis: If a tumor becomes ulcerated, necrotic, or impedes the animal's ability to ambulate, eat, or drink, the animal must be euthanized immediately regardless of tumor volume [9].

References

  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory (JAX). [Link]

  • Patient-Derived Xenografts from Solid Tumors (PDX) for Models of Metastasis. Springer Protocols. [Link]

  • In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models. NIH / PubMed. [Link]

  • Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas. Springer Protocols. [Link]

  • Efficacy of combination chemotherapy using a novel oral chemotherapeutic agent, TAS-102. Spandidos Publications. [Link]

  • Efficacy of Combination Chemotherapy Using a Novel Oral Chemotherapeutic Agent, TAS-102, with Oxaliplatin. Anticancer Research. [Link]

  • OBSERVE: guidelines for the refinement of rodent cancer models. Norecopa / Nature Protocols. [Link]

  • Animal Welfare Focus: Humane Endpoints in Rats and Mice in Tumor Research Programs. Cyagen. [Link]

  • Animals Used in Cancer Research and Procedures Involving Tumor Production IACUC Guidelines. San Diego State University (SDSU). [Link]

Application

methodology for phenylquinone-induced writhing test in mice

Application Note: Methodology and Mechanistic Insights for the Phenylquinone-Induced Writhing Test in Mice Executive Summary The phenylquinone-induced writhing test (also known as the phenyl-p-benzoquinone or PBQ test) i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methodology and Mechanistic Insights for the Phenylquinone-Induced Writhing Test in Mice

Executive Summary

The phenylquinone-induced writhing test (also known as the phenyl-p-benzoquinone or PBQ test) is a highly sensitive, gold-standard in vivo model used in pharmacology to evaluate the peripheral antinociceptive and anti-inflammatory properties of novel drug candidates[1]. By intraperitoneally administering PBQ, researchers induce a reproducible, overt pain-like visceral reflex. As a Senior Application Scientist, I have structured this guide to move beyond a simple procedural list, detailing the mechanistic causality behind the model and providing a self-validating protocol designed to yield robust, publication-quality data.

Mechanistic Etiology of PBQ-Induced Nociception

Understanding the biological pathways triggered by PBQ is critical for interpreting the efficacy of your test compounds. PBQ acts as a noxious chemical irritant. Upon intraperitoneal (i.p.) injection, it initiates a localized inflammatory cascade in the peritoneal cavity[2].

Unlike thermal pain models (e.g., the hot plate test) which primarily screen centrally acting narcotics, the PBQ writhing test is highly sensitive to peripherally acting non-steroidal anti-inflammatory drugs (NSAIDs)[1].

  • Peripheral Mediators: PBQ triggers the release of algogenic (pain-inducing) mediators into the peritoneal fluid, including prostaglandins (predominantly PGE2 and PGI2), bradykinin, and serotonin (5-HT)[3]. Interestingly, PBQ-induced writhing is partially antagonized by antihistamines, indicating a distinct mast-cell degranulation component that differentiates it from acetic acid-induced writhing[4].

  • Central Signaling: The peripheral nociceptors transmit signals to the dorsal horn of the spinal cord. This transmission relies heavily on the activation of spinal mitogen-activated protein (MAP) kinases (ERK, JNK, p38), phosphatidylinositol 3-kinase (PI(3)K), and the activation of spinal microglia[5].

Mechanistic_Pathway PBQ Intraperitoneal PBQ Injection (Noxious Chemical Stimulus) Peritoneum Peritoneal Inflammation & Mast Cell Degranulation PBQ->Peritoneum Mediators Release of Algogenic Mediators (PGE2, Histamine, 5-HT) Peritoneum->Mediators Nociceptors Peripheral Nociceptor Sensitization & Activation Mediators->Nociceptors SpinalCord Spinal Cord Signaling (MAPK, PI(3)K, Microglia) Nociceptors->SpinalCord Writhing Overt Pain-Like Behavior (Abdominal Writhing) SpinalCord->Writhing

Fig 1. Mechanistic pathway of PBQ-induced nociception and writhing behavior in mice.

Assay Validation & Self-Correcting Controls

To ensure the trustworthiness of your data, the protocol must function as a self-validating system. Subjective behavioral assays are prone to observer bias and environmental artifacts.

  • The Baseline (Negative Control): A vehicle-only group must be run concurrently to establish the 100% nociceptive baseline.

  • Assay Sensitivity (Positive Control): Always include a reference NSAID (e.g., Piroxicam at 75 mg/kg or Ibuprofen)[3]. If the positive control fails to inhibit writhing by at least 50%, the assay run is invalid (likely due to degraded PBQ).

  • Observer Blinding: Because counting "writhes" requires human judgment, the observer must be blinded to the treatment groups to prevent confirmation bias.

Detailed Experimental Protocol

Materials & Reagents
  • Animals: Male Swiss or C57BL/6 mice, weighing 20–25 g. Causality: Strict weight and age parameters minimize variability in peritoneal cavity volume and drug metabolism rates[1].

  • Reagent: 2-phenyl-1,4-benzoquinone (PBQ).

  • Preparation: PBQ is highly lipophilic and light-sensitive. Dissolve PBQ in a minimal volume of ethanol (e.g., 5% of final volume), then bring to volume with warm (37°C) physiological saline to achieve a 0.02% w/v solution (approx. 2 mg/kg to 4 mg/kg dose)[1][3]. Critical Note: Prepare immediately before use and protect from light to prevent oxidation.

Step-by-Step Methodology
  • Acclimation & Fasting: Transfer mice to the testing room 1 hour prior to the experiment. Fast the mice overnight (water ad libitum) if test compounds are administered orally. Causality: Gastrointestinal contents can alter the pharmacokinetic absorption of oral drugs and physically restrict the abdominal constrictions required for a positive writhing readout.

  • Pre-treatment: Administer the vehicle, reference drug, or test compound via the appropriate route (p.o., i.p., s.c.).

  • Incubation: Wait for the established Tmax​ of your compound (typically 30–60 minutes for oral administration)[3].

  • Induction: Inject the PBQ solution intraperitoneally at a volume of 10 mL/kg[1].

  • Observation Window: Place the mouse in an individual, transparent cylindrical observation chamber. Causality: Transparent cylinders allow 360-degree unobstructed viewing of subtle hind-limb extensions.

  • Data Acquisition: Begin counting writhes exactly 5 minutes post-injection and continue until 20 minutes post-injection[5]. Causality: The 5-minute delay is a self-correcting measure to exclude false-positive stretching caused by the acute mechanical stress and handling of the injection itself. A true writhe is defined as an arching of the back, drawing in of the abdomen, and extension of the hind limbs[6].

  • Ethical Termination: Immediately following the 20-minute observation period, euthanize the animals via CO2​ asphyxiation. Causality: The writhing test represents a severe, overt pain model; prolonged exposure post-data collection violates ethical guidelines[6].

Protocol_Workflow Acclimate Animal Acclimation Dose Administer Treatment Acclimate->Dose Incubate Incubation (30-60 min) Dose->Incubate Inject PBQ Injection (i.p.) Incubate->Inject Observe Observe Writhes (5-20 min) Inject->Observe Analyze Data Analysis (% Inhibition) Observe->Analyze

Fig 2. Step-by-step experimental workflow for the PBQ-induced writhing assay.

Data Presentation & Quantitative Analysis

Data should be expressed as the mean number of writhes ± Standard Error of the Mean (SEM). The antinociceptive efficacy is calculated as the percentage of inhibition using the following formula:

% Inhibition=(Mean WrithesControl​Mean WrithesControl​−Mean WrithesTest​​)×100

Table 1: Representative Quantitative Data for PBQ-Induced Writhing (Data structure modeled after standard NSAID validation profiles[3])

Treatment GroupDose (mg/kg)RouteMean Writhes (± SEM)% InhibitionStatistical Significance
Vehicle (Negative Control) -p.o.42.5 ± 3.2--
Piroxicam (Positive Control) 75p.o.17.2 ± 2.159.5% p<0.01
Test Compound X 50p.o.28.4 ± 2.833.1% p<0.05
Test Compound X 100p.o.12.1 ± 1.571.5% p<0.001

Note: Statistical significance is typically determined using a One-Way ANOVA followed by Dunnett’s post-hoc test comparing treatment groups to the vehicle control.

References[5] Title: Possible mediators of the writhing response induced by acetic acid or phenylbenzoquinone in mice - PubMed | Source: nih.gov | URL:Verify Source[2] Title: Overview of Neurological Mechanism of Pain Profile Used for Animal “Pain-Like” Behavioral Study with Proposed Analgesic Pathways - MDPI | Source: mdpi.com | URL:Verify Source[6] Title: Acetic acid- and phenyl-p-benzoquinone-induced overt pain-like behavior depends on spinal activation of MAP kinases, PI(3)K and microglia in mice - PubMed | Source: nih.gov | URL:Verify Source[7] Title: Acetic acid induced painful endogenous infliction in writhing test on mice - PMC - NIH | Source: nih.gov | URL:Verify Source[3] Title: Peripheral Analgesic and Anti-Inflammatory Effects of Smilax canariensis in an Animal Model - Scientific Research Publishing | Source: scirp.org | URL:Verify Source[1] Title: WO1994011332A1 - A novel arylpropionic derivative, a process for the preparation and the use thereof as an analgesic agent - Google Patents | Source: google.com | URL:Verify Source[4] Title: Antinociceptive Activity of Essential Oils from Wild Growing and Micropropagated Plants of Renealmia alpinia (Rottb.) Maas - ACG Publications | Source: acgpubs.org | URL:Verify Source

Sources

Method

Application Notes and Protocols for the Study of Neuroinflammation: The Case of MW-151

Introduction: Clarifying the Subject Compound Initial research into "2-[2-(4-Methylphenoxy)acetamido]benzoic acid" for neuroinflammation studies did not yield significant, direct findings within prominent scientific lite...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Clarifying the Subject Compound

Initial research into "2-[2-(4-Methylphenoxy)acetamido]benzoic acid" for neuroinflammation studies did not yield significant, direct findings within prominent scientific literature. However, a closely related area of extensive research focuses on a novel, CNS-penetrant small molecule known as MW-151 (also known as MW01-2-151SRM or Minozac). Given its profound and well-documented efficacy in modulating neuroinflammatory pathways, this guide will focus on MW-151 as the primary subject of interest for researchers in this field. It is plausible that the initial query referred to a related structural class or a less-common synonym. The established chemical name for MW-151 is 2-(4-(4-methyl-6-phenylpyridazin-3-yl)piperazin-1-yl)pyrimidine.

MW-151 is an orally bioavailable experimental therapeutic that has demonstrated significant potential in a variety of preclinical models of neurological disorders where neuroinflammation is a key pathological driver.[1][2] This document serves as a comprehensive guide for researchers, providing the scientific background, detailed experimental protocols, and data interpretation frameworks for utilizing MW-151 in neuroinflammation research.

Scientific Background and Mechanism of Action

Neuroinflammation, characterized by the activation of glial cells (microglia and astrocytes), is a critical component in the pathophysiology of a wide range of neurological conditions, including Alzheimer's disease, Parkinson's disease, traumatic brain injury (TBI), and multiple sclerosis.[3][4] While acute neuroinflammation can be a protective and reparative process, chronic or dysregulated activation of glia leads to the overproduction of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNFα).[5][6] This sustained inflammatory environment contributes to synaptic dysfunction, neuronal damage, and cognitive decline.[6]

MW-151 was developed to selectively modulate this detrimental aspect of neuroinflammation.[4] It is a brain-penetrant small molecule that restores the overproduction of pro-inflammatory cytokines to homeostatic levels without causing broad immunosuppression.[5] A key feature of MW-151's mechanism is its selectivity; it does not inhibit the production of anti-inflammatory cytokines like IL-10.[5] While its direct molecular target remains undisclosed, its downstream effects of suppressing glial activation and pro-inflammatory cytokine production are well-documented.[3][6] This targeted approach makes MW-151 a valuable tool for dissecting the role of specific inflammatory pathways in disease progression and as a promising therapeutic candidate.

Proposed Signaling Pathway of MW-151 in Activated Glia

MW151_Pathway cluster_extracellular Extracellular cluster_intracellular Glial Cell Pathological Stimulus Pathological Stimulus Receptor Receptor Pathological Stimulus->Receptor Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Transcription Factors (e.g., NF-κB) Transcription Factors (e.g., NF-κB) Signaling Cascade->Transcription Factors (e.g., NF-κB) Pro-inflammatory Cytokine Genes Pro-inflammatory Cytokine Genes Transcription Factors (e.g., NF-κB)->Pro-inflammatory Cytokine Genes Cytokine Production (IL-1β, TNFα) Cytokine Production (IL-1β, TNFα) Pro-inflammatory Cytokine Genes->Cytokine Production (IL-1β, TNFα) MW151 MW151 MW151->Signaling Cascade Inhibits TBI_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal Acclimation Animal Acclimation Group Assignment Group Assignment Animal Acclimation->Group Assignment Traumatic Brain Injury (TBI) or Sham Traumatic Brain Injury (TBI) or Sham Group Assignment->Traumatic Brain Injury (TBI) or Sham MW151 or Vehicle Administration MW151 or Vehicle Administration Traumatic Brain Injury (TBI) or Sham->MW151 or Vehicle Administration Post-Injury Monitoring Post-Injury Monitoring MW151 or Vehicle Administration->Post-Injury Monitoring Euthanasia & Tissue Collection Euthanasia & Tissue Collection Post-Injury Monitoring->Euthanasia & Tissue Collection Behavioral Testing Behavioral Testing Post-Injury Monitoring->Behavioral Testing Biochemical Analysis (ELISA) Biochemical Analysis (ELISA) Euthanasia & Tissue Collection->Biochemical Analysis (ELISA) Histological Analysis (IHC) Histological Analysis (IHC) Euthanasia & Tissue Collection->Histological Analysis (IHC)

Caption: A typical workflow for in vivo evaluation of MW-151 in a TBI model.

Conclusion

MW-151 represents a significant advancement in the development of targeted therapies for neuroinflammatory disorders. Its selective modulation of pro-inflammatory cytokine overproduction without causing general immunosuppression offers a promising therapeutic window. The protocols and information provided in this guide are intended to equip researchers with the necessary tools to effectively utilize MW-151 in their studies and contribute to a deeper understanding of the role of neuroinflammation in neurological diseases.

References

  • MW151 - Therapeutics - Alzforum. (2025, September 18). Alzforum. [Link]

  • Bachstetter, A. D., Zhou, Z., Rowe, R. K., Xing, B., Goulding, D. S., Conley, A. N., ... & Van Eldik, L. J. (2016). MW151 Inhibited IL-1β Levels after Traumatic Brain Injury with No Effect on Microglia Physiological Responses. PLoS One, 11(2), e0149451. [Link]

  • Definition of neuroinflammatory inhibitor MW151 - NCI Drug Dictionary. National Cancer Institute. [Link]

  • Braun, D. J., Powell, D. K., McLouth, C. J., Roy, S. M., Watterson, D. M., & Van Eldik, L. J. (2022). Therapeutic treatment with the anti-inflammatory drug candidate MW151 may partially reduce memory impairment and normalizes hippocampal metabolic markers in a mouse model of comorbid amyloid and vascular pathology. PLoS One, 17(1), e0262474. [Link]

  • First-in-human SAD & MAD Trials for MW151, a Novel Alzheimer's Disease Drug Candidate that Attenuates Proinflammatory Cytokine Dysregulation. (2023, November 30). University of Kentucky. [Link]

  • First-in-human SAD & MAD trials for MW151, a novel Alzheimer's disease drug candidate that attenuates proinflammatory cytokine dysregulation. (2021, February 1). Grantome. [Link]

  • Therapeutic treatment with the anti-inflammatory drug candidate MW151 may partially reduce memory impairment and normalizes hippocampal metabolic markers in a mouse model of comorbid amyloid and vascular pathology. (2022, January 26). PLoS One. [Link]

  • Novel Therapies for Traumatic Brain Injury: Targeting the Acute Cytokine Surge. (2016, January 14). Grantome. [Link]

  • Drug For Alzheimer's, Parkinson's And MS Shows Promise. (2012, August 21). Oruen. [Link]

  • MW151 Inhibited IL-1β Levels after Traumatic Brain Injury with No Effect on Microglia Physiological Responses. (2016, February 12). PLoS One. [Link]

  • 2-Hydroxy-4-Methylbenzoic Anhydride Inhibits Neuroinflammation in Cellular and Experimental Animal Models of Parkinson's Disease. (2020, November 2). Molecules. [Link]

  • Using in vitro bioassays to guide the development of safer bio-based polymers for use in food packaging. (2022, September 19). Frontiers in Bioengineering and Biotechnology. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-(4-Methylphenyl)benzoic Acid Synthesis

Welcome to the Technical Support Center. Synthesizing 2-(4-methylphenyl)benzoic acid via the Suzuki-Miyaura cross-coupling of 2-bromobenzoic acid and p-tolylboronic acid presents unique mechanistic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing 2-(4-methylphenyl)benzoic acid via the Suzuki-Miyaura cross-coupling of 2-bromobenzoic acid and p-tolylboronic acid presents unique mechanistic challenges. The ortho-carboxylate group introduces significant steric hindrance, while the electron-rich nature of the boronic acid makes it susceptible to degradation.

This guide provides field-proven troubleshooting strategies, quantitative optimization data, and a self-validating protocol to maximize your synthetic yield.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My reaction stalls at <50% conversion with unreacted 2-bromobenzoic acid remaining. How do I overcome this? A1: This is a classic symptom of inefficient oxidative addition and catalyst deactivation. The ortho-carboxylate group on 2-bromobenzoic acid creates severe steric bulk around the C-Br bond. Furthermore, the carboxylate moiety can act as a bidentate ligand, coordinating to the palladium center and trapping it in an off-cycle, inactive state[1].

  • The Solution: Upgrade your ligand. Standard phosphines like PPh3 are insufficient for sterically demanding biaryls. Switch to a bulky, electron-rich dialkylbiarylphosphine ligand such as SPhos or XPhos . The electron-rich nature of SPhos accelerates the difficult oxidative addition into the hindered C-Br bond, while its immense steric bulk forces the two aryl groups together, accelerating the final reductive elimination step[2].

Q2: The p-tolylboronic acid is completely consumed, but I observe very little cross-product and no homocoupling. Where did my starting material go? A2: Your boronic acid is undergoing protodeboronation (hydrodeboronation), converting p-tolylboronic acid into toluene. This degradation pathway is catalyzed by the presence of base, water, and elevated temperatures. The base coordinates to the empty p-orbital of the boron atom, forming a reactive boronate complex that rapidly hydrolyzes[3].

  • The Solution: To suppress protodeboronation, you must outcompete the degradation rate with the transmetalation rate.

    • Increase the equivalents of p-tolylboronic acid (1.5 to 2.0 eq).

    • Switch to a milder base like K3PO4 instead of NaOH or Na2CO3.

    • Reduce the water content by using an anhydrous solvent system (e.g., dry Toluene) with a fluoride base (CsF), which activates the boronic acid without providing protons for hydrolysis.

Q3: My LC-MS shows a massive byproduct peak corresponding to 4,4'-dimethylbiphenyl. How do I prevent this? A3: You are observing oxidative homocoupling of the p-tolylboronic acid. This occurs when trace molecular oxygen (O2) in the reaction mixture oxidizes the active Pd(0) catalyst back to a Pd(II)-peroxo complex. This complex undergoes transmetalation with two equivalents of the boronic acid, followed by reductive elimination to yield the homocoupled biphenyl byproduct, completely bypassing the 2-bromobenzoic acid[4].

  • The Solution: The reaction system must be rigorously anaerobic. Simple nitrogen balloon sparging is often insufficient. Perform a minimum of three "Freeze-Pump-Thaw" cycles on your solvent mixture prior to adding it to the catalyst and reagents.

Section 2: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the isolated yield of ortho-substituted biaryls.

Catalyst / LigandBaseSolvent SystemTemp (°C)Primary ByproductTypical Yield
Pd(PPh3)4Na2CO3Toluene / EtOH / H2O80Unreacted Ar-Br35 - 45%
Pd(OAc)2 / PPh3K2CO3Dioxane / H2O90Toluene (Protodeboronation)40 - 50%
Pd(OAc)2 / SPhosK3PO4Toluene / H2O (10:1)80Trace Homocoupling85 - 95%
Pd2(dba)3 / XPhosCsFAnhydrous THF65None90 - 98%

Section 3: Validated Experimental Protocol

This self-validating protocol utilizes the SPhos/Pd(OAc)2 system to overcome steric hindrance while minimizing protodeboronation through controlled hydration and mild basicity[1][2].

Materials:

  • 2-Bromobenzoic acid (1.0 mmol, 201 mg)

  • p-Tolylboronic acid (1.5 mmol, 204 mg)

  • Pd(OAc)2 (0.02 mmol, 2 mol%, 4.5 mg)

  • SPhos (0.04 mmol, 4 mol%, 16.4 mg)

  • K3PO4 (3.0 mmol, 636 mg)

  • Toluene / H2O (10:1 v/v, 5.5 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromobenzoic acid, p-tolylboronic acid, K3PO4, Pd(OAc)2, and SPhos.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly inert atmosphere.

  • Solvent Degassing: In a separate flask, prepare the Toluene/H2O (10:1) mixture. Degas the solvent by performing three consecutive Freeze-Pump-Thaw cycles to remove dissolved oxygen.

  • Reaction Initiation: Transfer 5.5 mL of the degassed solvent mixture to the Schlenk flask via a gas-tight syringe. Place the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

  • Monitoring: After 4 hours, sample the organic layer. Quench with 1M HCl and extract with EtOAc. Analyze via TLC (Hexanes:EtOAc 3:1 with 1% AcOH) or LC-MS. The reaction is complete when the 2-bromobenzoic acid is fully consumed.

  • Workup & Isolation: Cool the mixture to room temperature. Dilute with 10 mL of water and 10 mL of EtOAc. Separate the layers. Crucial Step: The desired product exists as a water-soluble carboxylate salt in the basic aqueous layer. Discard the organic layer (which contains homocoupled byproducts and ligand residues). Acidify the aqueous layer with 2M HCl to pH 2 to precipitate the protonated 2-(4-methylphenyl)benzoic acid. Extract the cloudy aqueous layer with EtOAc (3 x 15 mL).

  • Purification: Dry the combined organic extracts over anhydrous Na2SO4, filter, and concentrate in vacuo. Recrystallize from hot Toluene to yield the pure biaryl product.

Section 4: Mechanistic Troubleshooting Workflow

TroubleshootingTree Start Low Yield of 2-(4-methylphenyl)benzoic acid CheckSM Analyze Reaction Mixture (LC-MS / GC-MS) Start->CheckSM UnreactedArX Unreacted 2-bromobenzoic acid? CheckSM->UnreactedArX Yes DegradedBA No p-tolylboronic acid, No homocoupling? CheckSM->DegradedBA Yes Homocoupling High 4,4'-dimethylbiphenyl (Homocoupling)? CheckSM->Homocoupling Yes Sol1 Steric Hindrance: Switch to SPhos/XPhos Increase Pd loading UnreactedArX->Sol1 Sol2 Protodeboronation: Use anhydrous conditions or weaker base (K3PO4) DegradedBA->Sol2 Sol3 Oxidative Homocoupling: Strictly degas solvents (Freeze-Pump-Thaw) Homocoupling->Sol3

Diagnostic workflow for yield-limiting side reactions in Suzuki-Miyaura coupling.

References

  • [3] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).[Link]

  • [4] Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • [2] Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Organic Letters (ACS Publications). [Link]

Sources

Optimization

FAK Inhibitor Optimization &amp; Troubleshooting Center: Mitigating Off-Target Kinase Activity

Welcome to the Technical Support Center for Focal Adhesion Kinase (FAK/PTK2) targeted therapeutics. As a Senior Application Scientist, I frequently consult with drug development teams struggling with the "dirty kinome" p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Focal Adhesion Kinase (FAK/PTK2) targeted therapeutics. As a Senior Application Scientist, I frequently consult with drug development teams struggling with the "dirty kinome" problem. FAK is a highly sought-after target in oncology and fibrotic diseases, but the high evolutionary conservation of its ATP-binding pocket often leads to cross-reactivity with homologous kinases like Pyk2, as well as essential cell-cycle kinases.

This guide provides field-proven, self-validating methodologies to uncouple on-target FAK inhibition from off-target toxicity, allowing you to confidently advance your lead compounds.

MODULE 1: FAQ - Deconstructing Off-Target Mechanisms

Q1: Why do my ATP-competitive FAK inhibitors show high cellular toxicity even in FAK-null cell lines?

A1: This is a classic hallmark of off-target kinase inhibition. Historically, ATP-competitive FAK kinase inhibitors have demonstrated poor kinome selectivity, frequently inhibiting off-target kinases such as CDK1, CDK7, and AURKA[1]. Furthermore, FAK shares ~61% kinase domain homology with its closely related family member, Pyk2. First-generation clinical inhibitors like defactinib (VS-6063) are actually dual FAK/Pyk2 inhibitors, exhibiting biochemical IC50 values of < 0.6 nM for both targets[2].

If your compound is causing toxicity in a FAK-null model, it is not targeting FAK's scaffolding functions; rather, it is likely driving apoptosis via these off-target cell-cycle pathways.

G ATP_Inhibitor ATP-Competitive FAK Inhibitor FAK FAK (PTK2) ATP_Inhibitor->FAK On-Target Pyk2 Pyk2 (Homolog) ATP_Inhibitor->Pyk2 Cross-Reactivity OffTarget Off-Target Kinases (CDKs, AURKA) ATP_Inhibitor->OffTarget ATP-Pocket Homology Efficacy Anti-Tumor Efficacy FAK->Efficacy Toxicity Cellular Toxicity Pyk2->Toxicity OffTarget->Toxicity

Divergence of on-target FAK efficacy vs. off-target toxicity driven by ATP-pocket homology.

MODULE 2: Troubleshooting - In Vitro Validation & Selectivity

Q2: How do I definitively prove my compound's cellular phenotype is driven by FAK inhibition and not Pyk2 or CDK cross-reactivity?

A2: Biochemical assays (like KINOMEscan) are useful, but they do not account for intracellular ATP concentrations or cellular permeability. You must implement a self-validating cellular system that relies on target engagement reversibility. Because ATP-competitive inhibitors bind reversibly, washing out the drug should rapidly restore FAK autophosphorylation at Y397.

Protocol 1: Self-Validating Phospho-Kinase Washout Assay

Causality: This assay uncouples the kinetics of target engagement from downstream phenotypic toxicity. By monitoring both p-FAK (Y397) and p-Pyk2 (Y402) during a drug washout, you establish the exact selectivity window in a live-cell environment. If a biological phenotype (e.g., cell death) persists long after p-FAK (Y397) has fully recovered, the phenotype is driven by irreversible off-target toxicity, not FAK inhibition.

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed FAK-dependent cancer cells (e.g., MDA-MB-231) in 6-well plates. Treat with your novel inhibitor at 1x and 10x the established IC50 for 2 hours to ensure steady-state target engagement.

  • Washout Phase: Aspirate the media. Wash the cells gently but thoroughly three times with warm PBS to remove all unbound extracellular compound. Add fresh, drug-free complete media.

  • Time-Course Lysis: Lyse distinct wells using RIPA buffer (supplemented with protease/phosphatase inhibitors) at exactly 0, 15, 30, 60, and 120 minutes post-washout. Include a vehicle (DMSO) treated control.

  • Western Blotting: Resolve lysates via SDS-PAGE. Probe the membrane for:

    • p-FAK (Y397) and Total FAK.

    • p-Pyk2 (Y402) and Total Pyk2.

  • Validation Check: A highly selective FAK inhibitor will show suppressed p-FAK at 0 mins, with recovery beginning by 30-60 mins. Crucially, p-Pyk2 (Y402) should remain untouched across all time points at the 1x IC50 dose. If p-Pyk2 is suppressed, your compound lacks the required selectivity window.

MODULE 3: Data Reference - Quantitative Selectivity Profiles

To benchmark your novel compounds, refer to the established selectivity profiles of clinical and pre-clinical FAK modulators. Notice how structural evolution (from simple pyrimidines to macrocycles and PROTACs) drastically shifts the selectivity axis.

CompoundModalityFAK IC50 / DC50Pyk2 IC50 / DC50Notable Off-Targets / Selectivity Notes
Defactinib (VS-6063) ATP-Competitive< 0.6 nM< 0.6 nMDual FAK/Pyk2 inhibitor; poor broader kinome selectivity[2].
IN-10018 (BI-853520) ATP-Competitive1.0 nM> 50,000 nMHighly selective for FAK over Pyk2[3].
VS-4718 ATP-Competitive1.5 nM~3.0 nMCross-reacts with AURKA, WEE1, and Pyk2[4].
BSJ-04-146 PROTAC (Degrader)~10 nM (DC50)> 1,000 nMSpares AURKA and WEE1 (unlike its parent inhibitor VS-4718)[4].
FC-11 PROTAC (Degrader)Picomolar (DC50)Minimal degradationSpares CDK1/2/7 and FLT3[5].

MODULE 4: Advanced Solutions - PROTACs to Bypass ATP-Site Conservation

Q3: We cannot achieve sufficient selectivity with our ATP-competitive scaffolds. What is the next step?

A3: Transition to Proteolysis-Targeting Chimeras (PROTACs). By recruiting an E3 ubiquitin ligase (e.g., CRBN or VHL) to FAK, PROTACs degrade the target entirely, eliminating both its kinase and scaffolding functions.

More importantly, PROTACs require the formation of a highly specific ternary complex (Target-PROTAC-E3). This strict spatial geometry requirement acts as a rigorous selectivity filter. For example, while the traditional inhibitor VS-4718 cross-reacts heavily with WEE1 and AURKA, its PROTAC derivative BSJ-04-146 degrades FAK at 10 nM without inducing off-target kinase degradation[4]. Similarly, the FAK PROTAC FC-11 exhibits picomolar degradation efficiency while completely sparing off-targets like CDK1, CDK2, CDK7, and FLT3[5].

PROTAC PROTAC FAK PROTAC (e.g., BSJ-04-146) Ternary Ternary Complex (FAK - PROTAC - E3) PROTAC->Ternary High Affinity & Geometry OffTarget Off-Target Kinases (No Ternary Complex) PROTAC->OffTarget Poor Geometry Ubiquitination Polyubiquitination Ternary->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation Spared Proteins Spared OffTarget->Spared

PROTAC-mediated ternary complex formation acts as a strict spatial filter against off-targets.

Protocol 2: TMT-Based Quantitative Proteomics for PROTAC Off-Target Profiling

Causality: Standard kinase activity assays are blind to PROTAC-mediated degradation. Because PROTACs hijack the ubiquitin-proteasome system, you must evaluate the entire proteome to ensure the E3 ligase is not degrading neo-substrates. The inclusion of an inactive epimer control is a critical self-validating step—it proves that any observed degradation is strictly dependent on E3 ligase recruitment, rather than general compound toxicity.

Step-by-Step Methodology:

  • Compound Treatment: Treat your target cell line with (A) Vehicle, (B) Active FAK PROTAC (e.g., 100 nM), and (C) an Inactive Epimer Control (a synthesized version of the PROTAC where the E3-binding ligand is stereochemically inverted, preventing E3 recruitment) for 12 hours.

  • Protein Extraction & Digestion: Lyse cells in 8M Urea buffer. Reduce, alkylate, and digest the proteome overnight using sequencing-grade Trypsin.

  • TMT Labeling: Label the resulting peptides from each condition with distinct Tandem Mass Tags (TMT) to allow for multiplexed, simultaneous quantification.

  • LC-MS/MS Acquisition: Pool the labeled samples, fractionate via basic reverse-phase liquid chromatography (bRPLC), and analyze using an Orbitrap mass spectrometer.

  • Data Analysis & Validation Check: Generate a volcano plot comparing the Active PROTAC vs. Vehicle. A highly selective FAK PROTAC will show FAK (PTK2) as the sole significantly depleted protein (Log2 Fold Change < -2, p < 0.01). Crucially, the Inactive Epimer control must show no FAK degradation, validating that the mechanism is entirely ternary-complex dependent.

References

  • Title: Defactinib hydrochloride. Dual FAK1/PYK2 inhibitor, Treatment of non-small cell lung cancer...
  • Title: Degrade, degrade oncoproteins!
  • Source: oup.
  • Source: nih.
  • Title: Progress in the Development of Small Molecular Inhibitors of Focal Adhesion Kinase (FAK)

Sources

Troubleshooting

🧪 Section 1: Structural Biology &amp; Rational Design

Welcome to the COX-1 Selectivity Technical Support Center . This resource is designed for drug development professionals, medicinal chemists, and pharmacologists actively troubleshooting the design, validation, and trans...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the COX-1 Selectivity Technical Support Center . This resource is designed for drug development professionals, medicinal chemists, and pharmacologists actively troubleshooting the design, validation, and translational profiling of Cyclooxygenase-1 (COX-1) selective inhibitors.

Unlike the historically prioritized COX-2 inhibitors (coxibs), highly selective COX-1 inhibitors (e.g., SC-560, mofezolac) are critical for targeted anti-platelet therapies, ovarian cancer interventions, and mitigating early-stage neuroinflammation. Below are field-proven troubleshooting guides and self-validating protocols to resolve common experimental bottlenecks.

Q: Why do my designed inhibitors lose COX-1 selectivity in vitro despite theoretically targeting the Ile523 residue?

The Causality: The active sites of COX-1 and COX-2 share approximately 60% sequence homology. The primary structural differentiator is position 523, which is an Isoleucine (Ile523) in COX-1 and a Valine (Val523) in COX-2. Because Valine is smaller, COX-2 possesses an accessible secondary side pocket. Many researchers mistakenly attempt to design COX-1 inhibitors by adding functional groups to interact with Ile523. However, because Ile523 is bulkier, the COX-1 active site is smaller and more restricted than COX-2. Therefore, achieving COX-1 selectivity requires designing rigid, compact scaffolds (like the diaryl heterocycles of SC-560 or the isoxazole ring of mofezolac) that perfectly occupy the primary COX-1 channel but lack the bulky side chains required to anchor into the COX-2 side pocket [1]. If your compound is too flexible, it may adopt a conformation that binds the larger COX-2 pocket, destroying selectivity.

G cluster_cox1 COX-1 Active Site (Restricted) cluster_cox2 COX-2 Active Site (Accessible) Ile523 Ile523 (Bulky Residue) Pocket1 Blocked Side Pocket Ile523->Pocket1 Steric Hindrance Design1 Compact Scaffold (e.g., SC-560, Mofezolac) Pocket1->Design1 Requires Val523 Val523 (Smaller Residue) Pocket2 Open Side Pocket Val523->Pocket2 Opens Access Design2 Bulky Extensions (e.g., Coxibs) Pocket2->Design2 Accommodates

Diagram 1: Structural logic dictating COX-1 vs. COX-2 inhibitor selectivity based on residue 523.

📊 Section 2: Assay Translation & Selectivity Profiling

Q: My compound shows nanomolar COX-1 selectivity in purified enzyme assays but completely loses efficacy in the Human Whole Blood Assay (WBA). How do I troubleshoot this?

The Causality: Purified recombinant enzyme assays occur in an artificial, protein-free buffer. In contrast, the Human Whole Blood Assay (WBA) contains high concentrations of human serum albumin (HSA) and varying lipid profiles [2]. If your COX-1 inhibitor is highly lipophilic (LogP > 5), it will heavily bind to plasma proteins, drastically reducing the free-drug fraction available to enter platelets and inhibit COX-1. Furthermore, the WBA utilizes distinct physiological triggers: COX-1 activity is measured via platelet aggregation (thromboxane B2 production) during blood clotting, whereas COX-2 is induced over 24 hours using Lipopolysaccharide (LPS) [3].

Troubleshooting Data Reference: Compare your compound's shift against established benchmarks. A significant drop-off in WBA indicates a need to optimize the polar surface area (PSA) of your lead compound.

CompoundTarget ProfileCOX-1 IC₅₀ (Enzyme)COX-2 IC₅₀ (Enzyme)COX-1 IC₅₀ (WBA)Selectivity Index (COX-2/COX-1)
SC-560 Reference COX-1 Inhibitor2.4 nM470 nM~15 nM> 190
Mofezolac Clinical COX-1 Analgesic< 5.0 nM> 10,000 nM~20 nM> 2000
Compound 10a Experimental Triazole3.0 nM850 nM9 - 252 nM~ 283
Quinazoline 9b Experimental Scaffold64.0 nM> 50,000 nMN/A> 780

(Data synthesized from recent SAR studies on SC-560 and mofezolac isosteres [1][4].)

Self-Validating Protocol: Modified Human Whole Blood Assay (WBA)

To ensure your assay is not producing false negatives due to procedural errors, implement this self-validating workflow. It includes internal controls to verify both platelet viability and monocyte responsiveness.

Step 1: Blood Collection & Aliquoting

  • Draw venous blood from healthy human volunteers (no NSAID use for 14 days prior).

  • For COX-1: Aliquot 1 mL of blood immediately into tubes with no anticoagulant .

  • For COX-2: Aliquot 1 mL of blood into tubes containing sodium heparin (10 U/mL).

Step 2: Stimulus & Inhibitor Addition (The Self-Validation Step)

  • COX-1: Add the test compound (dissolved in DMSO, final DMSO < 0.5%). Include a vehicle control (DMSO only) to establish maximum clotting-induced TXB₂ and a positive control (SC-560 at 1 µM) to prove assay sensitivity.

  • COX-2: Add the test compound, plus 10 µg/mL of LPS (to induce COX-2 expression in monocytes). Include a vehicle control and a positive control (Celecoxib at 1 µM).

Step 3: Incubation

  • COX-1: Incubate at 37°C for exactly 1 hour to allow blood to clot.

  • COX-2: Incubate at 37°C for 24 hours to allow sufficient time for de novo COX-2 protein synthesis.

Step 4: Extraction & Quantification

  • Centrifuge all tubes at 2000 × g for 10 minutes at 4°C.

  • Harvest the serum (COX-1) and plasma (COX-2).

  • Quantify COX-1 activity by measuring Thromboxane B₂ (TXB₂) via ELISA.

  • Quantify COX-2 activity by measuring Prostaglandin E₂ (PGE₂) via ELISA.

WBA cluster_cox1 COX-1 Pathway (Platelets) cluster_cox2 COX-2 Pathway (Monocytes) Blood Fresh Human Venous Blood NoAnti No Anticoagulant (Clotting Stimulus) Blood->NoAnti Heparin Heparinized Blood + LPS Stimulus Blood->Heparin Incubate1 Incubate 1h @ 37°C + Test Inhibitor NoAnti->Incubate1 Measure1 Quantify TXB2 (ELISA) Incubate1->Measure1 Incubate2 Incubate 24h @ 37°C + Test Inhibitor Heparin->Incubate2 Measure2 Quantify PGE2 (ELISA) Incubate2->Measure2

Diagram 2: Step-by-step logical workflow for the Human Whole Blood Selectivity Assay.

🧠 Section 3: In Vivo Translation & Off-Target Effects

Q: How do I ensure my COX-1 selective inhibitor (designed for neuroinflammation) doesn't cause severe gastrointestinal (GI) toxicity?

The Causality: Historically, COX-1 was viewed purely as a "housekeeping" enzyme responsible for cytoprotective PGE₂ and PGI₂ in the gastric mucosa, which is why non-selective NSAIDs cause ulcers [5]. However, recent neuro-immunology reveals that COX-1 is constitutively expressed in brain microglia and is the primary driver of the early inflammatory response (prior to COX-2 induction) in neurodegenerative states [6]. To target microglial COX-1 without destroying GI mucosa, researchers must optimize the pharmacokinetic (PK) distribution of the drug. Highly selective inhibitors like P6 and mofezolac have been shown to downregulate COX-1 protein expression in LPS-stimulated microglial cells without affecting COX-2 [6]. By designing compounds that rapidly cross the blood-brain barrier (BBB) but have a short systemic half-life, you can achieve transient, localized inhibition in the CNS while sparing the GI tract from chronic prostaglandin depletion.

Signaling AA Arachidonic Acid COX1 COX-1 Enzyme AA->COX1 Catalyzed by PGH2 PGH2 Intermediate COX1->PGH2 Inhibited by Mofezolac TXA2 Thromboxane A2 (Platelet Aggregation) PGH2->TXA2 TXAS PGE2_GI PGE2 (GI Cytoprotection) PGH2->PGE2_GI PGES (Systemic) PGE2_Brain PGE2 (Microglial Neuroinflammation) PGH2->PGE2_Brain PGES (CNS)

Diagram 3: Divergent downstream physiological effects of COX-1 mediated prostaglandin synthesis.

📚 References

  • Sisa, M., et al. "SC-560 and mofezolac isosteres as new potent COX-1 selective inhibitors with antiplatelet effect." Archiv der Pharmazie, 2023.[Link]

  • Vitale, P., et al. "Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core." ACS Omega, 2023.[Link]

  • Perrone, M. G., et al. "Therapeutic Role of Cyclooxygenase-1 (COX-1) Inhibition, Challenging the Conventional View of COX-1 as Purely Constitutive." Journal of Medicinal Chemistry, 2026.[Link]

  • Calvello, R., et al. "Highly Selective Cyclooxygenase-1 Inhibitors P6 and Mofezolac Counteract Inflammatory State both In Vitro and In Vivo Models of Neuroinflammation." Frontiers in Immunology, 2017.[Link]

Optimization

optimizing reaction conditions for thionyl chloride-mediated synthesis

Welcome to the Thionyl Chloride ( SOCl2​ ) Synthesis Support Center . As a Senior Application Scientist, I have designed this portal to address the most critical bottlenecks encountered during SOCl2​ -mediated chlorinati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Thionyl Chloride ( SOCl2​ ) Synthesis Support Center . As a Senior Application Scientist, I have designed this portal to address the most critical bottlenecks encountered during SOCl2​ -mediated chlorinations.

Thionyl chloride is a staple reagent for converting carboxylic acids to acyl chlorides and alcohols to alkyl chlorides. Its primary advantage is that its byproducts—sulfur dioxide ( SO2​ ) and hydrogen chloride ( HCl )—are gases, which drives the reaction forward and simplifies workup[1][2]. However, practical challenges such as reagent degradation, sluggish kinetics, and difficult isolations frequently derail syntheses.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your reactions succeed.

Core Optimization Workflow

G A 1. Reagent Quality (Check SOCl2 Purity) B 2. Substrate Analysis (Sterics & Electronics) A->B C 3. Catalysis (Add DMF/Pyridine?) B->C D 4. Reaction Conditions (Temp & Time) C->D E 5. Workup & Isolation (Co-distillation) D->E

Logical progression for troubleshooting and optimizing thionyl chloride-mediated reactions.

Section 1: Reagent Quality & Storage (FAQ)

Q: My SOCl2​ has turned yellow/orange. Can I still use it, and how does it affect my yield? A: Pure thionyl chloride is a colorless liquid. A yellow or orange tint indicates the accumulation of degradation products, specifically sulfur monochloride ( S2​Cl2​ , bp 135.6 °C), sulfur dichloride ( SCl2​ , bp 59 °C), and dissolved SO2​ and HCl [3][4]. These impurities not only alter the stoichiometry of your reaction but can also cause unwanted side reactions, such as the chlorosulfenylation of activated aromatic rings or the formation of deeply colored, intractable byproducts. For sensitive substrates, you must purify the reagent prior to use.

Protocol 1: Purification of Technical Grade Thionyl Chloride

To ensure self-validation, the success of this protocol is confirmed visually (the distillate must be "water-white") and by a sharp boiling point (74.6 °C)[3][5].

  • Setup: Assemble a fractional distillation apparatus in a well-ventilated fume hood. Ensure all glassware is oven-dried and the system is protected from moisture using a calcium chloride drying tube.

  • Triphenyl Phosphite Method (Preferred for high purity): Add 10% (w/w) triphenyl phosphite to the crude SOCl2​ . This reagent selectively reacts with sulfur chlorides[4][6].

  • Alternative Linseed Oil/Quinoline Method: If triphenyl phosphite is unavailable, add quinoline (10 g per 50 g SOCl2​ ) to sequester acidic impurities, followed by boiled linseed oil (20 g per 50 g SOCl2​ ) to react with sulfur chlorides[3][6].

  • Distillation: Distill the mixture slowly. Discard the forerun (which contains highly volatile SCl2​ and HCl ). Collect the main fraction boiling precisely at 74.5–75.0 °C.

  • Storage: Store the purified, colorless SOCl2​ in a dark glass bottle over activated 4Å molecular sieves under an argon atmosphere.

Section 2: Reaction Optimization & Catalysis (FAQ)

Q: My sterically hindered carboxylic acid is unreactive even after 12 hours at reflux in neat SOCl2​ . How can I drive the conversion? A: The standard mechanism involves the carboxylic acid attacking SOCl2​ to form a mixed chlorosulfite anhydride, which then collapses to the acyl chloride[1][7]. Steric hindrance severely retards the initial nucleophilic attack. To overcome this, you must introduce a catalytic amount of N,N-Dimethylformamide (DMF)[2][8].

DMF reacts with SOCl2​ to form a highly electrophilic chloroiminium ion, known as the Vilsmeier-Haack reagent [2][8]. This intermediate is vastly more reactive toward unreactive carboxylic acids than SOCl2​ alone.

G DMF DMF (Catalyst) Vilsmeier Vilsmeier Reagent [(CH3)2N=CHCl]+ Cl- DMF->Vilsmeier + SOCl2 - SO2 SOCl2 SOCl2 (Thionyl Chloride) SOCl2->Vilsmeier Intermediate Activated Intermediate (Mixed Imino-Anhydride) Vilsmeier->Intermediate + R-COOH - HCl Acid Carboxylic Acid (R-COOH) Acid->Intermediate Intermediate->DMF Regenerated Product Acyl Chloride (R-COCl) Intermediate->Product + Cl- - DMF

Mechanism of DMF-catalyzed acyl chloride synthesis via the Vilsmeier intermediate.

Q: I am observing significant anhydride formation instead of the desired acyl chloride. Why? A: Carboxylic anhydrides form when the intermediate acyl chloride (or the mixed chlorosulfite anhydride) reacts with unreacted starting carboxylic acid instead of a chloride ion[9]. This typically occurs due to:

  • Insufficient SOCl2​ : Always use a minimum of 1.5 to 2.0 equivalents of SOCl2​ to ensure the equilibrium is pushed completely toward the acyl chloride[1][9].

  • Lack of Chloride Source: If the reaction is sluggish, the concentration of free Cl− remains low. Adding catalytic DMF not only accelerates activation but also provides a steady local concentration of chloride ions to intercept the intermediate[2].

Section 3: Workup & Isolation Strategies (FAQ)

Q: How do I efficiently remove excess SOCl2​ without degrading my moisture-sensitive acyl chloride? A: Never attempt an aqueous workup for an acyl chloride. Because SOCl2​ has a boiling point of 74.6 °C, it can be removed via rotary evaporation under reduced pressure[2][10]. However, simply pulling a vacuum often leaves trace SOCl2​ and dissolved HCl/SO2​ , which will ruin subsequent amidation or esterification steps.

The most reliable causality-based solution is co-distillation (chasing) . By adding a non-polar, inert solvent with a slightly higher boiling point than SOCl2​ and evaporating it, you alter the vapor pressure dynamics, effectively sweeping away the residual SOCl2​ and acidic gases[6][10].

Table 1: Quantitative Data for Co-Distillation Solvents
SolventBoiling Point (°C)Suitability for SOCl2​ RemovalNotes & Causality
Dichloromethane (DCM) 39.6PoorBoils lower than SOCl2​ ; leaves reagent behind.
Thionyl Chloride 74.6N/ATarget for removal.
Toluene 110.6Excellent Optimal vapor pressure differential. Sweeps out SOCl2​ and HCl efficiently without requiring extreme heat[6].
Heptane 98.4GoodGood alternative to toluene if aromatic solvents interfere with downstream NMR analysis.

Section 4: Validated Experimental Protocol

Protocol 2: Standardized Synthesis of Acyl Chlorides using Catalytic DMF

This self-validating protocol is designed for a 10 mmol scale. The cessation of gas evolution serves as the primary visual indicator of reaction completion[8][9].

Reagents:

  • Carboxylic Acid: 10.0 mmol (1.0 equiv)

  • Thionyl Chloride (Purified): 20.0 mmol (1.45 mL, 2.0 equiv)[1]

  • Anhydrous Toluene: 10 mL (for workup)

  • N,N-Dimethylformamide (DMF): 0.5 mmol (~40 µL, 0.05 equiv)[1]

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (10.0 mmol).

  • Atmosphere: Flush the flask with argon or nitrogen. Attach a reflux condenser fitted with a gas scrubber (to neutralize evolving SO2​ and HCl ).

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add purified SOCl2​ (1.45 mL) dropwise via syringe[1].

  • Catalysis: Add 1-2 drops (~40 µL) of anhydrous DMF[9]. Self-Validation Check: You should observe immediate, mild effervescence as the Vilsmeier reagent forms and begins reacting.

  • Heating: Remove the ice bath and gradually warm the mixture to 60 °C using an oil bath[9].

  • Monitoring: Stir at 60 °C until gas evolution completely ceases (typically 1.5 to 4 hours, depending on sterics)[9]. The mixture should become a homogeneous, clear solution.

  • Co-Distillation (Workup): Cool the flask to room temperature. Transfer to a rotary evaporator. Apply vacuum (approx. 50-100 mbar) at 35 °C to remove the bulk of the SOCl2​ [10].

  • Chasing: Add 5 mL of anhydrous toluene to the crude residue and evaporate again. Repeat this toluene "chase" one more time to ensure complete removal of SOCl2​ and HCl [6][10].

  • Result: The resulting oil or solid is the highly pure acyl chloride, ready to be dissolved in an appropriate anhydrous solvent (e.g., DCM or THF) for the next synthetic step.

References

  • ReactionWeb. "Carboxylic Acid + SOCl2". ReactionWeb.io. Available at: [Link]

  • ResearchGate. "Can any one suggest an efficient method to distill thionyl chloride.?". ResearchGate. Available at: [Link]

  • OrgoSolver. "Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2)". OrgoSolver.com. Available at: [Link]

  • Master Organic Chemistry. "Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides". MasterOrganicChemistry.com. Available at: [Link]

  • Wikipedia. "Acyl chloride". Wikipedia.org. Available at: [Link]

  • ResearchGate. "Which reagents are suitable for decomposing residual thionyl chloride after esterification?". ResearchGate. Available at: [Link]

  • Wikipedia. "Thionyl chloride". Wikipedia.org. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Analgesic Potency of Mofezolac and Indomethacin

This guide provides a comprehensive comparison of the analgesic properties of two non-steroidal anti-inflammatory drugs (NSAIDs), Mofezolac and indomethacin. Designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the analgesic properties of two non-steroidal anti-inflammatory drugs (NSAIDs), Mofezolac and indomethacin. Designed for researchers, scientists, and drug development professionals, this document delves into their comparative analgesic potency, mechanisms of action, and the experimental protocols used for their evaluation.

Introduction to Mofezolac and Indomethacin

Indomethacin, a well-established NSAID since its approval in 1963, is widely used for its potent anti-inflammatory, analgesic, and antipyretic effects.[1] It is commonly prescribed for conditions such as rheumatoid arthritis, osteoarthritis, and gout.[2] Mofezolac is a newer NSAID, developed in Japan, and is used for its analgesic and anti-inflammatory properties in treating conditions like rheumatoid arthritis, lower back pain, and postoperative pain.[3] Both drugs exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of pain and inflammation.[4][5]

Comparative Analgesic Potency

The analgesic potency of a compound is often quantified by its ED50 value, the dose required to produce a therapeutic effect in 50% of the population. In preclinical animal models, such as the phenylquinone-induced writhing test in mice, the analgesic potencies of Mofezolac and indomethacin have been directly compared.

Experimental data indicates that the analgesic activity of Mofezolac is nearly as potent as that of indomethacin.[4] While a precise ED50 value for Mofezolac from this specific comparative study is not available, its potency is reported to be slightly lower than indomethacin.[5] For context, the oral ED50 for indomethacin in the phenylquinone-induced writhing test in mice has been established.

CompoundAnalgesic Potency (ED50) in Phenylquinone-Induced Writhing Test (mice, p.o.)Reference
Indomethacin 19.0 mg/kg[6]
Mofezolac Almost as potent as indomethacin[4]

This table summarizes the comparative analgesic potency based on available preclinical data. The phenylquinone-induced writhing test is a well-validated model for assessing the efficacy of peripherally acting analgesics.[7]

Experimental Protocol: Acetic Acid-Induced Writhing Test

The acetic acid-induced writhing test is a standard and reliable method for evaluating the analgesic potential of new chemical entities.[7] This model of visceral pain is particularly sensitive to peripherally acting analgesics.

Step-by-Step Methodology
  • Animal Acclimatization: Male Swiss albino mice are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: The animals are randomly divided into control, standard, and test groups.

  • Drug Administration: The test compound (Mofezolac) and the standard drug (Indomethacin) are administered orally (p.o.) or intraperitoneally (i.p.) at various doses. The control group receives the vehicle. A pre-treatment time of 30-60 minutes is typically allowed for drug absorption.[7]

  • Induction of Writhing: After the pre-treatment period, a 0.6% solution of acetic acid is injected intraperitoneally into each mouse.[7]

  • Observation: Following a 5-minute latency period, the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a predetermined period, usually 10-20 minutes.[7]

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group. The ED50 value is then determined from the dose-response curve.

Experimental Workflow Diagram

G cluster_pre Pre-treatment cluster_exp Experiment cluster_post Data Analysis acclimatization Animal Acclimatization grouping Grouping acclimatization->grouping drug_admin Drug Administration grouping->drug_admin writhing_induction Writhing Induction (Acetic Acid) drug_admin->writhing_induction observation Observation & Counting writhing_induction->observation data_analysis Data Analysis (% Inhibition) observation->data_analysis ed50 ED50 Calculation data_analysis->ed50

Caption: Workflow of the Acetic Acid-Induced Writhing Test.

Mechanism of Action: A Tale of Two COX Inhibitors

Both Mofezolac and indomethacin exert their analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins from arachidonic acid.[1][4] Prostaglandins are key mediators of pain, inflammation, and fever.[1] There are two main isoforms of the COX enzyme: COX-1 and COX-2.

Indomethacin is a non-selective inhibitor of both COX-1 and COX-2.[1] The inhibition of COX-2 is responsible for its anti-inflammatory and analgesic effects, while the inhibition of COX-1, which is involved in protecting the stomach lining, can lead to gastrointestinal side effects.[1]

Mofezolac's COX selectivity has been a subject of some debate in the scientific literature. Several sources describe it as a selective COX-2 inhibitor.[1] However, more recent and detailed biochemical studies have characterized Mofezolac as a highly selective and potent inhibitor of COX-1.[8] One study reported IC50 values of 1.44 nM for COX-1 and 447 nM for COX-2, indicating a high degree of selectivity for COX-1.[8] This selective inhibition of COX-1 is believed to be closely related to its potent analgesic activity observed in the writhing test.[4] The discrepancy in reported selectivity may be due to different experimental systems or assays used.

COX Signaling Pathway and Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_drugs phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Stimulus arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 arachidonic_acid->cox1 cox2 COX-2 arachidonic_acid->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins pain_inflammation pain_inflammation prostaglandins->pain_inflammation Pain & Inflammation mofezolac Mofezolac mofezolac->cox1 Inhibits (Selective) indomethacin Indomethacin indomethacin->cox1 Inhibits indomethacin->cox2 Inhibits

Caption: Inhibition of the COX Pathway by Mofezolac and Indomethacin.

Conclusion

References

  • Indometacin - Wikipedia. (n.d.). Retrieved March 14, 2026, from [Link]

  • Goto, K., et al. (1998). Analgesic effect of mofezolac, a non-steroidal anti-inflammatory drug, against phenylquinone-induced acute pain in mice.
  • Pati, M. L., et al. (2019). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). European Journal of Medicinal Chemistry, 164, 59-76.
  • Mofezolac - Wikipedia. (n.d.). Retrieved March 14, 2026, from [Link]

  • Ono, N., et al. (1990). [Pharmacological profile of mofezolac, a new non-steroidal analgesic anti-inflammatory drug]. Nihon Yakurigaku Zasshi, 95(2), 63-81.
  • What is Mofezolac used for? - Patsnap Synapse. (2024, June 14). Retrieved March 14, 2026, from [Link]

  • Indomethacin: Uses, Side Effects & Dosage. (n.d.). Healio. Retrieved March 14, 2026, from [Link]

  • Acute toxicity tests of mofezolac (N-22) in mice and rats. (1990). The Journal of Toxicological Sciences, 15 Suppl 1, 105-121.
  • Highly Selective Cyclooxygenase-1 Inhibitors P6 and Mofezolac Counteract Inflammatory State both In Vitro and In Vivo Models of Neuroinflammation. (2017). Frontiers in Cellular Neuroscience, 11, 178.
  • Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). (2017). European Journal of Medicinal Chemistry, 138, 661-668.
  • Acetic acid induced painful endogenous infliction in writhing test on mice. (2016). Indian Journal of Pharmacology, 48(5), 603-604.
  • Determination of effective dose 50 in the writhing test in mice with... (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Synthesis and Investigation of the Analgesic Potential of Enantiomerically Pure Schiff Bases: A Mechanistic Approach. (2022). Molecules, 27(16), 5243.
  • Peripheral analgesic activity of seeds - An experimental study Moringa oleifera. (2021). Asian Journal of Pharmacy and Pharmacology, 7(5), 200-203.
  • Evaluation of analgesic and anti-inflammatory activities of Oscillatoria willei in experimental animal models. (2009). Journal of Medicinal Plants Research, 3(7), 445-449.
  • Comparative activity (according to the median effective dose ED50,... (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Comparative activity (according to the median effective dose ED50,... (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Comparison of different nonsteroidal anti-inflammatory drugs for cesarean section: a systematic review and network meta-analysis. (2021). Anesthesia and Pain Medicine, 16(4), 385-399.
  • Evidence for analgesic effect in acute pain. (2012). Pain, 153(7), 1364-1367.
  • Pong, S. F., et al. (1985). Prediction of human analgesic dosages of nonsteroidal anti-inflammatory drugs (NSAIDs) from analgesic ED50 values in mice. Archives Internationales de Pharmacodynamie et de Thérapie, 273(2), 212-220.

Sources

Comparative

Comparative Analysis of Mofezolac Versus Ibuprofen: Mechanistic Profiling and Experimental Methodologies

Executive Summary Non-steroidal anti-inflammatory drugs (NSAIDs) are foundational in managing pain and inflammation. However, the divergence in their cyclooxygenase (COX) selectivity profiles dictates both their therapeu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Non-steroidal anti-inflammatory drugs (NSAIDs) are foundational in managing pain and inflammation. However, the divergence in their cyclooxygenase (COX) selectivity profiles dictates both their therapeutic efficacy and safety margins. This guide provides an in-depth comparative analysis of Mofezolac, a highly selective COX-1 inhibitor, against Ibuprofen, a classic non-selective NSAID. Designed for drug development professionals and researchers, this document details the structural basis of their mechanisms, quantitative pharmacodynamics, and self-validating experimental protocols for evaluating their efficacy.

Mechanistic Profiling: Mofezolac vs. Ibuprofen

The pharmacological target of NSAIDs is the cyclooxygenase enzyme, which exists in two primary isoforms: COX-1 (constitutively expressed, involved in homeostasis) and COX-2 (inducible during inflammation)[1].

  • Ibuprofen: A propionic acid derivative that acts as a rapid, time-independent, and competitive reversible inhibitor of both COX-1 and COX-2[2]. Because it lacks high selectivity, it broadly suppresses prostaglandin synthesis across all tissues, which can lead to off-target effects.

  • Mofezolac: A diarylisoxazole derivative that functions as a time-dependent, slowly reversible inhibitor with profound selectivity for COX-1[2]. Structural studies reveal that Mofezolac achieves its high binding affinity through a combination of electrostatic, hydrogen-bond, hydrophobic, and van der Waals interactions within the COX-1 active site channel[2]. The isoxazole ring and methoxyphenyl groups mimic the aliphatic chain of arachidonic acid, cementing the drug deep inside the hydrophobic channel[2].

Pathway AA Arachidonic Acid (Substrate) COX1 COX-1 Enzyme (Constitutive) AA->COX1  Metabolism COX2 COX-2 Enzyme (Inducible) AA->COX2  Metabolism Prostaglandins Prostaglandins (PGE2, PGI2, TXA2) COX1->Prostaglandins  Synthesis COX2->Prostaglandins  Synthesis Mofezolac Mofezolac (Diarylisoxazole) Mofezolac->COX1  Potent Inhibition  (IC50: 7.9 nM) Mofezolac->COX2  Weak Inhibition  (IC50: >50 µM) Ibuprofen Ibuprofen (Propionic Acid) Ibuprofen->COX1  Competitive  Inhibition Ibuprofen->COX2  Competitive  Inhibition

Arachidonic acid pathway highlighting selective COX-1 inhibition by Mofezolac vs. Ibuprofen.

Quantitative Pharmacodynamics

To objectively compare the performance of Mofezolac and Ibuprofen, we summarize their inhibitory potencies (IC50) and selectivity indices. Mofezolac demonstrates a highly specialized profile, making it a valuable tool for isolating COX-1 mediated pathways in experimental models.

Pharmacological ParameterMofezolacIbuprofen
Primary Target Highly selective COX-1Non-selective COX-1 / COX-2
Chemical Class DiarylisoxazolePropionic acid derivative
COX-1 IC50 ~0.0079 µM (7.9 nM)~19 µM
COX-2 IC50 >50 µM>50 µM
Selectivity Index (COX-2/COX-1) >6300~2.6
Binding Kinetics Time-dependent, slowly reversibleRapid, competitive, reversible

Data synthesized from in vitro enzymatic assays[2]. Note: Absolute IC50 values may vary based on assay conditions, but the relative selectivity index remains consistent.

Experimental Methodologies & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary controls to establish causality between the experimental choices and the observed readouts.

Protocol A: In Vitro COX Inhibition Assay (O2 Consumption Method)

Rationale & Causality: The cyclooxygenase reaction consumes exactly two molecules of oxygen (O2) for every molecule of arachidonic acid converted to prostaglandin G2 (PGG2). By utilizing a Clark-type O2 sensitive electrode, researchers can capture real-time, stoichiometric kinetic data. This avoids the pitfalls of downstream ELISA assays, which can be confounded by the rapid degradation of prostaglandin metabolites[2]. Self-Validation: The system is validated by running a vehicle-only control (establishing 100% baseline enzyme velocity) and an Ibuprofen positive control (confirming competitive inhibition dynamics).

  • Preparation: Equilibrate the reaction buffer (0.1 M Tris-HCl, pH 8.0, containing 1 µM hematin and 1 mM phenol) at 37°C in the electrode chamber.

  • Enzyme Addition: Add purified ovine COX-1 or COX-2 to the chamber and establish a stable baseline O2 reading.

  • Inhibitor Incubation: Inject Mofezolac (titrated from 1 nM to 100 µM) or Ibuprofen (titrated from 1 µM to 100 µM). Incubate for 10 minutes to allow Mofezolac's time-dependent, slowly reversible binding to occur[2].

  • Substrate Initiation: Inject arachidonic acid (e.g., 50 µM) to initiate the reaction.

  • Data Acquisition: Record the initial rate of O2 consumption. Calculate IC50 using non-linear regression analysis of the fractional velocity versus inhibitor concentration.

Protocol B: In Vitro Neuroinflammation Model (LPS-Activated BV-2 Microglia)

Rationale & Causality: Lipopolysaccharide (LPS) binds to Toll-like receptor 4 (TLR4) on BV-2 microglial cells, triggering the NF-kB signaling cascade and upregulating inflammatory markers like PGE2[3]. Mofezolac has been shown to downregulate NF-kB activation and reduce COX-1 expression in this model, highlighting its potential in treating neuroinflammation[4]. Self-Validation: An orthogonal MTT viability assay is run in parallel. This guarantees that any observed reduction in PGE2 is strictly due to the pharmacological inhibition of COX-1, rather than an artifact of cell death or compound cytotoxicity[3].

Workflow Step1 Step 1: Cell Culture BV-2 Microglia Step2 Step 2: Pretreatment Mofezolac (1h) Step1->Step2 Step3 Step 3: Stimulation LPS (Pro-inflammatory) Step2->Step3 Step4 Step 4: Assays MTT, PGE2 ELISA, WB Step3->Step4

Experimental workflow evaluating Mofezolac's anti-inflammatory efficacy in BV-2 cells.

  • Cell Culture: Seed BV-2 microglial cells at 8 × 10³ cells/well in 96-well plates using complete medium.

  • Pretreatment: Pre-treat cells with Mofezolac (0.1 µM and 0.5 µM) or Ibuprofen (10 µM) for 1 hour at 37°C[3].

  • Stimulation: Introduce LPS to the experimental wells to induce the pro-inflammatory state. Maintain a set of untreated cells as a negative control[3].

  • Orthogonal Assays (48 hours post-stimulation):

    • MTT Assay: Add MTT reagent to confirm cell viability remains comparable to the control (>95%), validating that the drug concentrations are non-toxic[3].

    • ELISA & Western Blot: Harvest the supernatant to quantify PGE2 release via ELISA. Lyse the cells to evaluate COX-1 and COX-2 protein expression via Western Blotting[4].

Gastric Safety and Clinical Implications

A historical dogma in pharmacology suggests that COX-1 inhibition is intrinsically linked to severe gastrointestinal (GI) toxicity, whereas COX-2 inhibition spares the gastric mucosa. However, comparative in vivo studies challenge this binary view. While Mofezolac is the most potent and selective COX-1 inhibitor available, its ulcerogenic effect on the gastric mucosa is significantly weaker than that of indomethacin and is clinically comparable to ibuprofen[5]. Furthermore, in phenylquinone-induced acute pain models, Mofezolac demonstrates a rapid pain-relieving activity that is superior to standard reference drugs, proving that highly selective COX-1 inhibition can yield potent analgesia with a manageable safety profile[5][6].

References

  • Title: Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)
  • Title: Analgesic effect of mofezolac, a non-steroidal anti-inflammatory drug, against phenylquinone-induced acute pain in mice Source: PubMed URL
  • Title: Highly Selective Cyclooxygenase-1 Inhibitors P6 and Mofezolac Counteract Inflammatory State both In Vitro and In Vivo Models of Neuroinflammation Source: Frontiers in Neurology URL
  • Title:[Pharmacological profile of mofezolac, a new non-steroidal analgesic anti-inflammatory drug] Source: PubMed URL
  • Title: What is the mechanism of Mofezolac?

Sources

Validation

Validation of Molecular Docking Results for 5-Acetamido-2-Hydroxybenzoic Acid Derivatives: A Comprehensive Comparison Guide

The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with enhanced efficacy and reduced gastrointestinal toxicity is a primary objective in modern pharmaceutical research. Derivatives of 5-acetamido-2-...

Author: BenchChem Technical Support Team. Date: March 2026

The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with enhanced efficacy and reduced gastrointestinal toxicity is a primary objective in modern pharmaceutical research. Derivatives of 5-acetamido-2-hydroxybenzoic acid (5-AHA)—synthesized by modifying the acetamide moiety with larger functional groups like phenyl or benzyl rings—have demonstrated significant potential as highly selective cyclooxygenase-2 (COX-2) inhibitors[1].

While molecular docking is indispensable for predicting the binding affinity of these derivatives, in silico scores alone are insufficient for drug advancement. As a Senior Application Scientist, I approach computational screening not as an endpoint, but as the first node in a self-validating experimental system. This guide objectively compares the performance of leading molecular docking platforms and details the causal methodologies required to validate 5-AHA derivative docking results through in vitro and in vivo models.

Comparative Analysis of Molecular Docking Platforms

Validating 5-AHA derivatives requires a docking platform capable of accurately modeling the thermodynamic interactions within the COX-2 active site (e.g., PDB IDs: 4PH9, 5KIR, 1PXX)[2]. Below is an objective comparison of three industry-standard alternatives for this specific chemical class.

PlatformScoring FunctionStrengths for 5-AHA Derivative DockingCOX-2 Validation AccuracyAccessibility & Cost
AutoDock Vina Empirical (Iterated Local Search)Excellent for rapid, high-throughput screening of large derivative libraries.Moderate; struggles with highly flexible bulky groups (e.g., benzyl).Open-source, Free
Schrödinger Glide SP / XP (Empirical + Force Field)Superior handling of hydrophobic pocket interactions and precise pose prediction.High; consistently correlates with in vitro IC50 values for COX-2.Commercial, High Cost
MOE GBVI/WSA dGExceptional pharmacophore modeling and visual analysis of the Arg120 salt bridge.High; excellent for structure-activity relationship (SAR) refinement.Commercial, High Cost

Recommendation: While AutoDock Vina is sufficient for initial hit identification, Schrödinger Glide (XP mode) is recommended for the final validation of 5-AHA derivatives due to its superior ability to penalize steric clashes when docking bulky benzyl or phenyl substitutions into the COX-2 side pocket.

The Self-Validating Workflow

To ensure scientific integrity, the validation pipeline must be designed so that each phase acts as a filter and empirical proof for the preceding phase. The computational predictions must be directly challenged by enzymatic assays, which are subsequently verified by physiological pain models.

G Start Compound Library (5-AHA Derivatives) Docking Molecular Docking (AutoDock Vina / Glide) Start->Docking 3D Structure Input Scoring Pose & Affinity Analysis (Interaction with Arg120) Docking->Scoring Binding Energy (kcal/mol) InVitro In Vitro Validation (COX-1/COX-2 Assay) Scoring->InVitro Top Hits Selection InVivo In Vivo Validation (Acetic Acid Writhing Test) InVitro->InVivo High Selectivity Index (SI) Success Validated Lead Candidate (e.g., Benzyl Derivative PS3) InVivo->Success Significant Pain Reduction

Workflow for the in silico to in vivo validation of 5-AHA derivatives targeting COX-2.

Step-by-Step Validation Methodologies

Protocol 1: In Silico Molecular Docking (Predictive Phase)

This protocol establishes the theoretical binding affinity and structural rationale for the derivatives.

  • Ligand Preparation: Generate 3D conformations of the 5-AHA derivatives. Causality: You must assign protonation states at physiological pH (7.4). The carboxylic acid group of the 5-AHA backbone must be deprotonated to form the critical ionic salt bridge with the Arginine-120 residue in the COX active site[3].

  • Protein Preparation: Retrieve a high-resolution COX-2 crystal structure (e.g.,)[2]. Remove co-crystallized ligands and water molecules, and add polar hydrogens. Causality: Optimizing the hydrogen-bond network prevents false steric clashes that would otherwise artificially penalize the docking scores of larger derivatives.

  • Grid Generation & Docking: Center the docking grid around Arg120 and Tyr355. Run the docking simulation and rank the compounds by binding free energy (kcal/mol)[1].

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay (Mechanistic Validation)

This step empirically tests the computational predictions by measuring direct enzyme inhibition.

  • Reagent Preparation: Prepare recombinant human COX-1 and COX-2 enzymes alongside the arachidonic acid substrate.

  • Pre-Incubation: Incubate the enzymes with varying concentrations of the top-ranked 5-AHA derivatives for 10 minutes prior to substrate addition. Causality: Many NSAID derivatives act as time-dependent, slow-binding inhibitors. Pre-incubation allows the bulky derivatives to fully navigate and equilibrate within the hydrophobic channel, ensuring accurate IC50 calculations.

  • Quantification: Add arachidonic acid, quench the reaction after 2 minutes, and quantify Prostaglandin E2 (PGE2) production via ELISA. Calculate the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2).

Protocol 3: In Vivo Anti-Nociceptive Evaluation (Efficacy Validation)

The final validation node confirms that the in vitro target engagement translates to physiological analgesia.

  • Animal Preparation: Fast the murine models for 12 hours prior to the assay. Causality: Fasting ensures uniform gastrointestinal absorption of the orally administered 5-AHA derivatives, eliminating pharmacokinetic variability.

  • Administration & Induction: Administer the derivatives orally (e.g., 20 mg/kg). After 60 minutes, inject 0.6% acetic acid intraperitoneally[1]. Causality: Acetic acid induces the release of endogenous prostaglandins in the peritoneal cavity, directly triggering a peripheral nociceptive response (writhing). This specifically validates the in vivo efficacy of COX-2 inhibition[1].

  • Observation: Count the number of abdominal writhes over 20 minutes and calculate the percentage of pain reduction compared to the vehicle control group[1].

Experimental Data: Correlating Docking with Efficacy

The true test of a docking platform is its alignment with physical data. Recent studies on 5-AHA derivatives demonstrate a robust correlation between in silico predictions and in vivo outcomes[1][2]. By increasing the alkyl position in the acetamide moiety to a benzyl group, researchers successfully engineered a highly active derivative (PS3)[1].

CompoundStructural ModificationPredicted BioavailabilityIn Vivo Pain Reduction (at 20 mg/kg)
5-AHA Parent Compound (None)BaselineModerate
PS1 Methyl Group AdditionImprovedModerate-High
PS3 Benzyl Group AdditionHighly Favorable74% Reduction [1]

(Data derived from the acetic acid-induced writhing test comparing 5-AHA derivatives to control groups)[1].

Expert Insights on Causality and Structural Optimization

Why does the benzyl derivative (PS3) drastically outperform the parent 5-AHA compound? The causality is rooted in the subtle structural divergence between COX isoforms. COX-2 features a larger, more accommodating hydrophobic side pocket compared to COX-1, primarily due to the substitution of Isoleucine-523 (found in COX-1) with the smaller Valine-523 (found in COX-2)[3].

When docking is performed correctly, the computational models reveal that the bulky benzyl group of PS3 perfectly exploits this additional spatial volume[2][3]. This structural complementarity drives a highly favorable binding affinity (kcal/mol) and significantly enhances target selectivity, directly translating to the remarkable 74% reduction in physiological pain observed in the in vivo models[1].

References

  • [1] Title: Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions Source: CNCB (National Genomics Data Center) URL:[Link]

  • [2] Title: Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions Source: PubMed Central (PMC10674373) URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating the Pharmacokinetic Profiles of Benzoic Acid Derivatives

Introduction Benzoic acid and its derivatives represent a foundational scaffold in modern pharmacology, underpinning the therapeutic effects of a wide array of drugs, from common analgesics to specialized treatments. The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzoic acid and its derivatives represent a foundational scaffold in modern pharmacology, underpinning the therapeutic effects of a wide array of drugs, from common analgesics to specialized treatments. The journey of these compounds from laboratory synthesis to clinical application is critically dependent on their pharmacokinetic profile—the way they are absorbed, distributed, metabolized, and excreted (ADME) by the body. A compound with excellent in-vitro potency can fail if it is poorly absorbed, rapidly cleared, or fails to reach its intended biological target in sufficient concentrations.

This guide provides an in-depth framework for researchers, scientists, and drug development professionals to conduct a thorough evaluation of the pharmacokinetic properties of novel benzoic acid derivatives. Moving beyond a simple recitation of protocols, we will explore the causal relationships between chemical structure and biological fate, present detailed, self-validating experimental workflows, and provide comparative data to contextualize your findings. Our objective is to equip you with the expertise to design informative studies, interpret complex data, and make confident, data-driven decisions in the progression of your drug candidates.

The ADME Paradigm: A Drug's Journey Through the Body

The overall exposure and therapeutic window of a drug are governed by the interplay of the four key pharmacokinetic processes. Understanding this journey is fundamental to drug design. For benzoic acid derivatives, the acidic nature of the carboxyl group and the lipophilicity conferred by substituents on the phenyl ring are primary determinants of their ADME characteristics.[1]

ADME_Workflow cluster_intake Intake & Absorption cluster_circulation Distribution cluster_clearance Metabolism & Excretion Admin Oral Administration Absorb GI Tract Absorption Admin->Absorb Dissolution Blood Systemic Circulation Absorb->Blood Bioavailability Tissue Target & Off-Target Tissues Blood->Tissue Perfusion PPB Plasma Protein Binding Blood->PPB Liver Hepatic Metabolism (Phase I & II) Blood->Liver Metabolic Clearance Kidney Renal Excretion Blood->Kidney Elimination Tissue->Blood PPB->Blood Liver->Blood Metabolism_Pathway cluster_phase1 Phase I (Functionalization) cluster_phase2 Phase II (Conjugation) P1_Node Oxidation / Hydroxylation (CYP450 Enzymes) Metabolite1 Phase I Metabolite (e.g., Hydroxylated) P1_Node->Metabolite1 P2_Node Glucuronidation (UGTs) Glycine Conjugation Metabolite2 Phase II Conjugate (e.g., Hippuric Acid, Glucuronide) P2_Node->Metabolite2 Parent Parent Drug (Benzoic Acid Derivative) Parent->P1_Node Parent->P2_Node Direct Conjugation Metabolite1->P2_Node Excretion Excretion (Urine/Bile) Metabolite2->Excretion

Caption: Generalized metabolic pathways for benzoic acid derivatives.

Key Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

This in-vitro assay provides a rapid assessment of a compound's intrinsic clearance by Phase I enzymes.

Methodology:

  • Reaction Setup: The test compound (typically at 1 µM) is incubated with pooled HLM and a buffer in a 96-well plate.

  • Reaction Initiation: The reaction is started by adding a pre-warmed NADPH-regenerating system (cofactor for CYP450 enzymes) and incubated at 37°C.

  • Time-Point Sampling: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins, and the supernatant is transferred for analysis.

  • Quantification: The remaining percentage of the parent compound at each time point is determined by LC-MS/MS.

Data Interpretation:

  • The natural log of the percent parent compound remaining is plotted against time.

  • The slope of the line gives the elimination rate constant, k.

  • In-vitro Half-life (t½) = 0.693 / k

  • Intrinsic Clearance (Clint) = (0.693 / t½) * (mL incubation / mg microsomal protein)

Expert Insight: A short in-vitro half-life (<30 minutes) often flags a compound for high in-vivo hepatic clearance, which can lead to low oral bioavailability and a short duration of action. This assay is a critical screening tool in early drug discovery.

Part 4: Excretion - Elimination from the Body

The final step is the removal of the drug and its metabolites from the body, primarily through the kidneys into urine or via the liver into bile and feces. The water-soluble conjugates formed during Phase II metabolism are readily excreted by renal pathways. For instance, benzoic acid is almost completely eliminated within 24 hours, primarily as hippuric acid. [2]

Conclusion

The evaluation of pharmacokinetic profiles is a cornerstone of successful drug development. For benzoic acid derivatives, a systematic approach that combines robust in-vitro assays for permeability, plasma protein binding, and metabolic stability provides a powerful predictive framework for in-vivo performance. By understanding the causal links between a derivative's structure and its ADME properties, scientists can rationally design molecules with optimized pharmacokinetic characteristics, increasing the probability of identifying a safe and effective clinical candidate. This guide serves as a practical, experience-driven resource to navigate that complex but critical journey.

References

  • Benchchem. (n.d.). Understanding Aspirin's Pharmacokinetics in Preclinical Models: An In-depth Technical Guide.
  • PharmaPaedia. (n.d.). Aspirin – Pharmacokinetics.
  • Justlong in Food. (2022, October 13). Advancements in Understanding Benzoic Acid's Impact on Human Health.
  • Dove Medical Press. (2017, January 4). Pharmacokinetic and pharmacodynamic evaluation according to absorption differences in three formulations of ibuprofen.
  • NCBI Bookshelf. (2024, August 11). Ibuprofen - StatPearls.
  • ClinPGx. (n.d.). Ibuprofen Pathway, Pharmacokinetics.
  • Wikipedia. (n.d.). Ibuprofen.
  • PubMed. (n.d.). Pharmacokinetics of ibuprofen.
  • SpringerLink. (n.d.). The pharmacokinetics of diclofenac sodium following intravenous and oral administration.
  • PubMed. (n.d.). Clinical pharmacokinetics of diclofenac. Therapeutic insights and pitfalls.
  • ResearchGate. (n.d.). Pharmacokinetics of aspirin. Aspirin is absorbed in the stomach and....
  • SpringerLink. (n.d.). Pharmacokinetic and Pharmacodynamic Profile of a Novel Phospholipid Aspirin Formulation.
  • Wikipedia. (n.d.). Benzoic acid.
  • Biomedical Journal of Scientific & Technical Research. (2024, July 18). Clinical Pharmacology of Aspirin.
  • Biomedical Journal of Scientific & Technical Research. (2024, June 5). Clinical Pharmacology of Diclofenac.
  • ClinPGx. (n.d.). Diclofenac Pathway, Pharmacokinetics.
  • PubMed. (n.d.). The biochemistry and toxicology of benzoic acid metabolism and its relationship to the elimination of waste nitrogen.
  • American Journal of Physiology. (n.d.). Hepatic uptake and metabolism of benzoate: a multiple indicator dilution, perfused rat liver study.
  • Benchchem. (n.d.). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 30). A Comprehensive Review on the Physiological Effects of Benzoic Acid and Its Derivatives.
  • PMC. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective.

Sources

Validation

assessing the genotoxicity of novel cooling agent S2227

Assessing the Genotoxicity of Novel Cooling Agent S2227: A Comparative Guide Mechanistic insights, self-validating protocols, and comparative safety profiles for next-generation TRPM8 agonists. Introduction The evolution...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Genotoxicity of Novel Cooling Agent S2227: A Comparative Guide Mechanistic insights, self-validating protocols, and comparative safety profiles for next-generation TRPM8 agonists.

Introduction

The evolution of cooling agents has transitioned from naturally derived monocyclic terpenes (e.g., Menthol) to synthetic p-menthane carboxamides (e.g., WS-3, WS-23), and now to highly potent phenoxyacetylamides. Among these next-generation compounds is S2227 (2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide; CAS 1374760-95-8)[1]. Developed to overcome the volatility and off-flavor profiles of legacy agents, S2227 delivers a highly potent, long-lasting cooling sensation by activating the TRPM8 ion channel[2].

However, the introduction of any novel synthetic compound into food, beverage, or cosmetic matrices necessitates rigorous toxicological scrutiny. As a Senior Application Scientist, my approach to evaluating the safety profile of S2227 centers on a comprehensive, self-validating genotoxicity assessment. This guide objectively compares S2227 against legacy alternatives and details the experimental frameworks used to confirm its genetic safety[1].

Comparative Chemical and Performance Profile

Before diving into the toxicology, it is essential to understand why S2227 is replacing older agents in formulation pipelines. S2227 demonstrates significantly higher potency and longer cooling duration compared to menthol and WS-23, lacking the undesirable minty aroma that limits menthol's versatility in savory or fruit-flavored applications[3].

Table 1: Comparative Profile of Key Cooling Agents

ParameterS2227WS-23Menthol
Chemical Class PhenoxyacetylamideCarboxamideMonocyclic Terpene
Relative Potency >10x (vs Menthol)~1.5x (vs Menthol)1x (Baseline)
Receptor Target TRPM8 AgonistTRPM8 AgonistTRPM8 Agonist
Genotoxicity Non-mutagenic / Non-clastogenicNon-mutagenicNon-mutagenic
FEMA GRAS No. 480938042665

Mechanistic Pathway: TRPM8 Activation

The cooling sensation elicited by S2227 is not a physical temperature drop but a neurological illusion mediated by the Transient Receptor Potential Melastatin 8 (TRPM8) channel[2]. S2227 binds to TRPM8 with high affinity, triggering a calcium/sodium influx cascade that the trigeminal nerve interprets as cold.

TRPM8_Pathway S2227 S2227 (Phenoxyacetylamide) TRPM8 TRPM8 Channel Activation S2227->TRPM8 Binding Ca Ca2+ / Na+ Influx TRPM8->Ca Channel Opening Depol Membrane Depolarization Ca->Depol Sens Cooling Sensation (Trigeminal Nerve) Depol->Sens Action Potential

TRPM8 receptor activation pathway by S2227 leading to cooling sensation.

Assessing Genotoxicity: A Self-Validating Framework

Because S2227 undergoes rapid oxidative metabolism in vitro and in vivo—converting into its component carboxylic acid and the secondary amine N-(2-thienylmethyl)-1H-pyrazol-3-amine (M179)—testing the parent compound alone is insufficient[1]. A robust genotoxicity assessment must evaluate both the parent molecule and its hydrolysis products across multiple biological models[2].

Genotox_Workflow Start S2227 Genotoxicity Assessment InVitro In Vitro Assays (Ames & Chromosomal Aberration) Start->InVitro InVivo In Vivo Assay (Mouse Bone Marrow Micronucleus) Start->InVivo Metabolite Metabolite Testing (M179 Secondary Amine) Start->Metabolite Result Safety Validation (Non-Mutagenic / Non-Clastogenic) InVitro->Result InVivo->Result Metabolite->Result

Multi-tiered genotoxicity assessment workflow for S2227 and its metabolites.

In Vitro Bacterial Reverse Mutation (Ames Test)

Objective: To detect point mutations (frameshifts and base-pair substitutions). Causality & Protocol:

  • Strain Selection: We utilize a battery of Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA. This specific combination is chosen because each strain carries different pre-existing mutations in the histidine or tryptophan operons, ensuring comprehensive coverage of potential mutation sites.

  • Metabolic Activation (S9 Mix): Because S2227 is rapidly metabolized by hepatic enzymes[2], we must include a 10% rat liver S9 fraction. Without S9, we would only test the parent compound, missing potential mutagenic metabolites.

  • Self-Validation Mechanism: The assay is only considered valid if positive controls (e.g., 2-aminoanthracene, which requires metabolic activation) yield a significant increase in revertant colonies. This proves the S9 mix is enzymatically active. S2227 tested negative up to 5000 µ g/plate under these self-validated conditions[1].

In Vivo Mouse Bone Marrow Micronucleus Assay

Objective: To evaluate the potential of S2227 to induce chromosomal damage (clastogenicity) or damage to the mitotic apparatus (aneugenicity) in a whole-organism system[4]. Causality & Protocol:

  • Dosing Strategy: Mice are administered S2227 via oral gavage at doses up to 2000 mg/kg[1]. Oral gavage is deliberately chosen to mimic the intended human exposure route (food and beverage consumption), ensuring the pharmacokinetics mirror real-world use.

  • Harvest & Staining: Bone marrow is extracted at 24 and 48 hours post-dose. Cells are smeared onto slides and stained with Acridine Orange. This fluorescent stain differentiates RNA-rich polychromatic erythrocytes (PCEs) from mature, RNA-depleted normochromatic erythrocytes (NCEs).

  • Self-Validation Mechanism (PCE:NCE Ratio): We score 2000 PCEs per animal for the presence of micronuclei. Crucially, we also calculate the PCE:NCE ratio. A chemically induced decrease in this ratio indicates bone marrow cytotoxicity. Observing this cytotoxicity is vital—it proves that the S2227 actually reached the target tissue (bone marrow)[4]. Because we confirmed systemic exposure, the absence of micronuclei definitively proves S2227 is non-clastogenic in vivo, rather than just poorly absorbed[1].

Quantitative Genotoxicity Data Summary

The experimental data confirms that S2227 and its primary metabolite M179 do not pose a genotoxic threat[1].

Table 2: Summary of Genotoxicity Assays for S2227

Assay TypeTest SystemMax Concentration / DoseResultValidation Metric
Ames Test S. typhimurium / E. coli5000 µ g/plate Negative (-/+ S9)Positive controls induced >3x revertants
Chromosomal Aberration Human Peripheral Blood LymphocytesCytotoxicity limitNegative (-/+ S9)Mitotic index reduction confirmed exposure
Micronucleus Assay Mouse Bone Marrow2000 mg/kg (Oral)NegativePCE:NCE ratio confirmed marrow exposure

Conclusion

The transition from legacy cooling agents to high-potency phenoxyacetylamides like S2227 requires uncompromising safety evaluations[3]. Through a self-validating framework of in vitro and in vivo assays, S2227 has been rigorously proven to be non-mutagenic and non-clastogenic[1]. Furthermore, its rapid metabolic clearance and the confirmed safety of its secondary amine hydrolysis product (M179) reinforce its viability as a safe, next-generation TRPM8 agonist for commercial formulation[1].

References

  • Karanewsky, D., Arthur, A. J., Liu, H., & Markison, S. (2015). Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. Toxicology Reports, 2, 1291-1309.[Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2019). PUBLIC REPORT: Acetamide, 2-(4-methylphenoxy)-N-1H-pyrazol-3-yl-N-(2-thienylmethyl). Australian Government Department of Health.[Link]

  • Senomyx, Inc. (2014). Senomyx Announces Corporate Update and Second Quarter 2014 Financial Results. U.S. Securities and Exchange Commission (SEC).[Link]

Sources

Comparative

Comprehensive Validation Guide: Evaluating the TMEM206 Inhibitory Efficacy of CBA vs. Alternative Modulators

Executive Summary & Mechanistic Rationale Proton-activated chloride (PAC) channels, molecularly identified as TMEM206 (also referred to as ASOR or PAORAC), are critical regulators of endosomal acidification, macropinosom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Proton-activated chloride (PAC) channels, molecularly identified as TMEM206 (also referred to as ASOR or PAORAC), are critical regulators of endosomal acidification, macropinosome resolution, and acid-induced cell death[1]. Upon severe extracellular acidification (pH < 5.0), TMEM206 undergoes a conformational change that mediates massive chloride efflux[2]. Historically, functional studies of TMEM206 in cancer and inflammatory models have been severely hampered by the lack of highly specific pharmacological inhibitors. Researchers have had to rely on broad-spectrum chloride channel blockers (like DIDS) or non-specific NSAIDs (like flufenamic acid) which confound experimental outcomes[3].

Recently, the small molecule CBA (4-chloro-2-(2-chlorophenoxy)acetamido benzoic acid) has emerged as a potent and specific inhibitor of TMEM206-mediated currents at low pH[3][4]. Designed for researchers and drug development professionals, this guide objectively compares CBA against alternative TMEM206 modulators and provides field-proven, self-validating experimental protocols to ensure rigorous pharmacological profiling.

Comparative Performance Analysis

When selecting a TMEM206 inhibitor, researchers must balance potency with the risk of off-target effects. While CBA has a slightly higher IC50 than legacy blockers like DIDS, its superior specificity profile at low pH makes it an optimal scaffold for targeted functional studies[3].

InhibitorIC50 (TMEM206 at pH 4.5)Primary Off-Target EffectsMechanism of ActionPractical Limitations
CBA 9.55 µMTRPM4Stabilizes desensitized stateLimited efficacy at pH 6.0[3][4]
DIDS 2.9 µMVDAC, broad Cl⁻ channelsCovalent modificationHighly non-specific[3]
Pregnenolone Sulphate (PS) 5.1 µMTRPM3 (Activator), GABA_AUnknownSteroid-induced signaling[3]
Phloretin ~10 µMSGLT (Inhibitor), GLUTUnknownDisrupts cellular metabolism[3]
PIP2 N/A (Endogenous)Multiple ion channelsStabilizes desensitized stateMembrane impermeable[2]

Mechanistic Pathway Visualization

Recent cryo-EM and electrophysiological data suggest that CBA operates analogously to the endogenous inhibitor PIP2. Rather than physically occluding the pore, CBA stabilizes TMEM206 in a desensitized-like conformation, preventing chloride efflux even under highly acidic conditions[2][3].

MechanisticPathway H Extracellular Protons (pH < 5.0) TMEM_C TMEM206 (Closed State) H->TMEM_C Activates TMEM_O TMEM206 (Open State) TMEM_C->TMEM_O Cl Chloride Efflux TMEM_O->Cl Death Acid-Induced Cell Death Cl->Death CBA CBA (IC50 = 9.55 µM) Desensitized Desensitized Conformation CBA->Desensitized Stabilizes PIP2 PIP2 (Endogenous) PIP2->Desensitized Stabilizes Desensitized->TMEM_O Inhibits

Activation of TMEM206 by protons and stabilization into a desensitized state by CBA and PIP2.

Experimental Validation Protocols

To ensure scientific integrity, every protocol described below is designed as a self-validating system. By integrating specific ionic substitutions and genetic knockouts, these workflows isolate TMEM206 activity from confounding variables.

Protocol A: Whole-Cell Patch Clamp Electrophysiology

Objective: Quantify the dose-dependent inhibitory effect of CBA on TMEM206 currents.

Causality & Experimental Choices:

  • Cell System Preparation: Use CRISPR/Cas9-generated TMEM206 Knockout (KO) HCT116 cells transiently overexpressing wild-type TMEM206.

    • Rationale: This definitively proves that the recorded acid-induced currents are TMEM206-specific. The untransfected KO cells serve as an absolute negative control[3].

  • Intracellular (Pipette) Solution: 120 mM Cs-glutamate, 10 mM HEPES, 3 mM MgCl2, 20 mM Cs-BAPTA (pH 7.2)[5].

    • Rationale: Cesium (Cs+) blocks endogenous potassium channels, isolating chloride currents. High concentrations of BAPTA chelate intracellular calcium, preventing the activation of background calcium-activated chloride channels (CaCCs).

  • Extracellular (Bath) Solutions:

    • Baseline: 140 mM NaCl, 10 mM HEPES (pH 7.2).

    • Activation: 140 mM NaCl, 5 mM Na3-citrate (pH 4.5).

    • Rationale: Why test at pH 4.5 instead of the tumor microenvironment pH of 6.0? CBA's inhibitory efficacy is highly pH-dependent. At pH 6.0, CBA is 99% dissociated and barely inhibits TMEM206. Full channel activation and optimal CBA binding strictly require pH 4.5[3][4].

  • Voltage Protocol & CBA Application: Apply voltage ramps from -130 mV to +130 mV. Once the pH 4.5-induced current reaches a steady state, perfuse CBA (10 µM to 100 µM).

    • Rationale: TMEM206 exhibits characteristic strong outward rectification. While CBA is also a known TRPM4 inhibitor, TRPM4-specific currents are inherently blocked at negative physiological potentials in low pH, allowing clean isolation of TMEM206 activity[4].

Protocol B: Acid-Induced Cell Death Assay (Flow Cytometry)

Objective: Assess the functional consequence of TMEM206 inhibition by CBA in cellular models.

Causality & Experimental Choices:

  • Acidic Challenge: Incubate wild-type and TMEM206 KO cells in acidic buffer (pH 4.5) for 2 hours, with or without 20 µM CBA.

  • Staining & Acquisition: Stain cells with Annexin V-FITC and Propidium Iodide (PI).

    • Rationale: This combination differentiates between early apoptosis (Annexin V+/PI-) and late apoptosis/necrosis (Annexin V+/PI+) driven by acid-induced cellular swelling and chloride influx[6].

  • Validation Check: If CBA effectively and specifically inhibits TMEM206, the percentage of Annexin V+ cells in the wild-type + CBA group should mirror the baseline cell death seen in the TMEM206 KO control group. Note: In certain colorectal cancer lines, TMEM206 is not the sole mediator of acid-induced cell death, making the KO control indispensable for interpreting CBA's true functional efficacy[3].

Workflow Visualization

Workflow Prep Cell Preparation (TMEM206 KO + Rescue) Patch Whole-Cell Patch Clamp Prep->Patch Base Baseline Recording (pH 7.2) Patch->Base Act Acid Activation (pH 4.5) Base->Act Inhib CBA Perfusion (10-100 µM) Act->Inhib Anal Current Density Analysis Inhib->Anal

Step-by-step electrophysiological workflow for isolating and validating CBA-mediated TMEM206 inhibition.

References

  • Kappel S, et al. (2024). CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells. Frontiers in Pharmacology. 3

  • Kappel S, et al. (2024). CBA inhibits TMEM206 mediated currents... PubMed Central (PMC). 4

  • Kappel S, et al. (2024). TMEM206 Contributes to Cancer Hallmark Functions in Colorectal Cancer Cells and Is Regulated by p53 in a p21-Dependent Manner. ResearchGate. 6

  • Mihaljević L, et al. (2023). Inhibition of the proton-activated chloride channel PAC by PIP2. eLife. 2

  • Garo LP, et al. (2026). Proton-Activated Chloride Channel 1 (PACC1) is essential for innate host defense against bacterial sepsis. bioRxiv.1

  • Kappel S, et al. (2024). TMEM206 Contributes to Cancer Hallmark Functions... BORIS Portal. 5

Sources

Validation

efficacy and safety comparison of different nonsteroidal anti-inflammatory drugs

Mechanistic Foundation: The COX-1 vs. COX-2 Paradigm The therapeutic efficacy and safety profile of Nonsteroidal Anti-inflammatory Drugs (NSAIDs) are fundamentally dictated by their differential inhibition of cyclooxygen...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Foundation: The COX-1 vs. COX-2 Paradigm

The therapeutic efficacy and safety profile of Nonsteroidal Anti-inflammatory Drugs (NSAIDs) are fundamentally dictated by their differential inhibition of cyclooxygenase (COX) isoforms. COX-1 is constitutively expressed, regulating basal prostaglandin production crucial for gastric mucosal defense and renal homeostasis. Conversely, COX-2 is highly inducible at sites of tissue injury, driving the synthesis of pro-inflammatory prostaglandins such as PGE2.

Causality Check: The historical rationale for developing COX-2 selective inhibitors (coxibs) was to uncouple analgesia and anti-inflammation from gastrointestinal (GI) toxicity. Non-selective NSAIDs (e.g., ibuprofen, naproxen) block both pathways, leading to dose-dependent GI ulceration because they inhibit the COX-1-mediated cytoprotection of the stomach lining[1].

Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) Stomach, Kidney, Platelets AA->COX1 COX2 COX-2 (Inducible) Inflammatory Sites AA->COX2 PGH2 PGH2 (Intermediate) COX1->PGH2 COX2->PGH2 TXA2 Thromboxane A2 (Platelet Aggregation) PGH2->TXA2 COX-1 pathway PGE2_GI PGE2 / PGI2 (GI Protection) PGH2->PGE2_GI COX-1 pathway PGE2_INF PGE2 (Pain, Fever, Inflammation) PGH2->PGE2_INF COX-2 pathway NSAID Non-selective NSAIDs (Ibuprofen, Naproxen) NSAID->COX1 Inhibits NSAID->COX2 COX2_Inhib COX-2 Selective (Celecoxib) COX2_Inhib->COX2 Inhibits

Arachidonic acid cascade and differential inhibition by NSAID classes.

In Vitro Selectivity: The Human Whole Blood Assay

To accurately profile an NSAID's selectivity, researchers rely on the rather than purified recombinant enzymes[2].

Causality Check: Purified enzyme assays fail to account for the high plasma protein binding (>95%) characteristic of most NSAIDs. The whole blood assay provides a physiologically relevant lipid environment and endogenous protein concentrations, yielding clinically translatable IC50 values and achieved selectivity based on continuous dosing variables[2].

Protocol: Human Whole Blood Assay for COX-1/COX-2 Inhibition

Objective: Determine the IC50 values for COX-1 and COX-2 to calculate the selectivity ratio.

  • Blood Collection: Draw fresh venous blood from healthy, drug-free human volunteers into heparinized tubes[3].

  • COX-1 Activity (TXB2 Measurement):

    • Aliquot 1 mL of whole blood into glass tubes containing the test NSAID (various concentrations) or vehicle[3].

    • Incubate at 37°C for 1 hour to allow the blood to clot. Clotting induces endogenous platelet aggregation, driving COX-1-mediated Thromboxane B2 (TXB2) production[3].

    • Centrifuge to separate the serum. Quantify TXB2 using an Enzyme Immunoassay (EIA)[3].

  • COX-2 Activity (PGE2 Measurement):

    • Aliquot 1 mL of whole blood into tubes containing the test NSAID[3].

    • Add Lipopolysaccharide (LPS, 10 µg/mL) to stimulate monocyte COX-2 expression[3].

    • Incubate at 37°C for 24 hours[3].

    • Centrifuge and collect plasma. Quantify Prostaglandin E2 (PGE2) via EIA[3].

  • Data Analysis: Calculate the IC50 for both isoforms. The Selectivity Index is defined as IC50(COX-1) / IC50(COX-2)[4].

Table 1: Comparative In Vitro COX Selectivity (Human Whole Blood Assay)
NSAIDClassSelectivity Ratio (COX-1/COX-2)Clinical Interpretation
Ibuprofen Non-selective< 1.0COX-1 preferring; higher risk of GI toxicity at high doses[2].
Naproxen Non-selective~ 1.0 - 1.7Slightly COX-2 preferring; balanced inhibition[2].
Diclofenac Non-selective> 2.0Moderate COX-2 preferring; similar selectivity to some coxibs[2].
Celecoxib COX-2 Selective>> 10.0Highly COX-2 selective; preserves COX-1 GI cytoprotection[2].

In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

To validate the anti-inflammatory efficacy of an NSAID, the in rats is the gold standard[5].

Causality Check: Carrageenan injection produces a well-characterized biphasic inflammatory response. The early phase (0-2 hours) is mediated by histamine and serotonin, while the delayed phase (3-5 hours) is heavily dependent on COX-2-mediated prostaglandin synthesis. Measuring paw volume at the 3-5 hour mark specifically isolates the NSAID's mechanism of action[5].

Protocol: Carrageenan Paw Edema Assay
  • Acclimation & Baseline: Acclimate female Crl:CD(SD)BR or Wistar rats to the laboratory environment. Measure baseline hind paw volume using a plethysmometer (water displacement)[5].

  • Dosing: Administer the test NSAID (e.g., Indomethacin 10 mg/kg) or vehicle control via oral gavage[5].

  • Induction: 60 minutes post-dosing, inject 100 µL of a 0.5% to 1% (w/v) λ-carrageenan solution in sterile saline into the subplantar region of the right hind paw[5].

  • Measurement: Measure the paw volume hourly for 3 to 5 hours post-injection[5].

  • Analysis: Calculate the percentage of edema inhibition relative to the vehicle-treated control group at the 3-hour peak. Effective NSAIDs typically inhibit 40% to 60% of the increase in paw weight[5].

Workflow A Acclimate Rats & Baseline Volume B Administer NSAID (Oral Gavage) A->B C Wait 60 mins (Drug Absorption) B->C D Subplantar Injection (1% Carrageenan) C->D E Plethysmometer (Measure at 1-5 hrs) D->E F Calculate Edema % Inhibition E->F

Experimental workflow for the carrageenan-induced paw edema model.

Clinical Safety Translation: The PRECISION Trial Paradigm

While in vitro and in vivo models establish efficacy, clinical safety profiling is paramount. The withdrawal of early COX-2 inhibitors (e.g., rofecoxib) due to cardiovascular (CV) thrombotic events created a paradigm shift, necessitating rigorous CV outcome trials for all NSAIDs[1].

Causality Check: The (Prospective Randomized Evaluation of Celecoxib Integrated Safety versus Ibuprofen or Naproxen) was designed to definitively answer whether moderate-dose celecoxib posed a higher CV risk than non-selective NSAIDs in patients with osteoarthritis or rheumatoid arthritis who were at increased cardiovascular risk[6].

Table 2: Clinical Outcomes from the PRECISION Trial (Mean Follow-up: 34.1 Months)
Outcome MetricCelecoxib (209±37 mg/day)Naproxen (852±103 mg/day)Ibuprofen (2045±246 mg/day)Statistical Significance
Primary CV Composite 2.3% (188 patients)2.5% (201 patients)2.7% (218 patients)Celecoxib non-inferior to both (p<0.001)[6].
Gastrointestinal Events Significantly LowerHigherHigherCelecoxib lower than Naproxen (p=0.01) and Ibuprofen (p=0.002)[7].
Renal Events Significantly LowerSimilarHigherCelecoxib lower than Ibuprofen (p=0.004)[7].

Key Insight: The PRECISION trial dismantled the widely advocated assumption that naproxen is universally the safest cardiovascular NSAID, proving that celecoxib is non-inferior regarding CV safety while maintaining superior gastrointestinal and renal safety profiles compared to high-dose ibuprofen[7][8].

References

  • AJMC. "Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection." The American Journal of Managed Care. Available at:[Link]

  • Current Protocols in Pharmacology. "Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat." Wiley Online Library. Available at:[Link]

  • Nissen SE, et al. "Cardiovascular Safety of Celecoxib, Naproxen, or Ibuprofen for Arthritis." The New England Journal of Medicine, 2016; 375:2519-2529. Available at:[Link]

  • Forbes. "Surprise! Arthritis Drug Celebrex Shown As Safe As Ibuprofen And Naproxen." Forbes Healthcare. Available at:[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-[2-(4-Methylphenoxy)acetamido]benzoic Acid

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the saf...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-[2-(4-Methylphenoxy)acetamido]benzoic acid, a compound that, while not extensively characterized in publicly available safety literature, warrants a cautious and informed approach to its waste management based on its chemical structure.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple checklist to explain the rationale behind each procedural step, grounding our recommendations in established principles of chemical safety and regulatory compliance.

Understanding the Compound: A Hazard-Based Assessment

Key Disposal Principles:

  • Do Not Dispose Down the Drain or in Regular Trash: The chemical structure suggests that it should not be introduced into the sanitary sewer system or municipal solid waste.[3][4]

  • Segregation is Paramount: To prevent unforeseen and potentially dangerous chemical reactions, waste containing this compound must be kept separate from other chemical waste streams.[5][6]

  • Consult Your Institutional EHS Office: Your Environmental Health and Safety (EHS) office is the definitive authority on chemical waste disposal procedures at your facility.[3][4]

Disposal Workflow: A Step-by-Step Protocol

The following workflow outlines the necessary steps for the safe collection, storage, and disposal of 2-[2-(4-Methylphenoxy)acetamido]benzoic acid waste.

DisposalWorkflow cluster_lab In the Laboratory cluster_saa Satellite Accumulation Area cluster_disposal Final Disposal A Step 1: Don PPE (Gloves, Goggles, Lab Coat) B Step 2: Segregate Waste (Solid vs. Liquid) A->B C Step 3: Select Compatible Waste Container B->C D Step 4: Label Container (Full Chemical Name, Hazards) C->D E Step 5: Transfer Waste (Use a Fume Hood if Dusty) D->E F Step 6: Securely Close Container E->F G Step 7: Store in Designated Satellite Accumulation Area F->G H Step 8: Maintain Segregation from Incompatibles G->H I Step 9: Do Not Exceed Accumulation Limits H->I J Step 10: Request Waste Pickup from EHS I->J K Step 11: EHS Transports to Licensed Disposal Facility J->K

Caption: Disposal workflow for 2-[2-(4-Methylphenoxy)acetamido]benzoic acid.

Detailed Procedural Guidance

PART 1: In-Laboratory Waste Collection

  • Personal Protective Equipment (PPE): Before handling the waste, at a minimum, don a lab coat, chemical splash goggles, and nitrile gloves.[7] If the solid material is dusty, consider working within a chemical fume hood to prevent inhalation.[8]

  • Waste Segregation at the Source:

    • Solid Waste: Collect unreacted compound, contaminated filter paper, and weighing boats in a designated solid waste container.

    • Liquid Waste: Solutions containing the compound should be collected in a separate liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS office.

  • Container Selection:

    • Use a container made of a material compatible with the waste. For many organic solids and solutions, a high-density polyethylene (HDPE) or glass container is appropriate.[7][9]

    • Ensure the container is in good condition, free of cracks or leaks, and has a secure, tight-fitting lid.[5]

  • Accurate Labeling:

    • Immediately label the waste container with the words "Hazardous Waste."[4]

    • Clearly write the full chemical name: "2-[2-(4-Methylphenoxy)acetamido]benzoic acid." Avoid using abbreviations or chemical formulas.[4]

    • List all constituents of a mixture, including solvents.

    • Indicate the approximate quantity or concentration.

    • Record the date of waste generation (the date you first add waste to the container).[4]

  • Waste Transfer:

    • When transferring solid waste, minimize the generation of dust.[7]

    • For liquid waste, use a funnel to prevent spills.

    • Perform all waste transfers in a well-ventilated area, such as a chemical fume hood.[10]

  • Secure Closure: Always keep the waste container securely closed when not actively adding waste.[11] This prevents the release of vapors and protects against spills.

PART 2: Storage in a Satellite Accumulation Area (SAA)

  • Designated Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.[11]

  • Continued Segregation: In the SAA, ensure the waste container is stored away from incompatible materials, such as strong oxidizing agents, strong acids, and bases.[7][12] Secondary containment, such as a plastic tub, is recommended to contain any potential leaks.[7]

  • Adherence to Accumulation Limits: Be mindful of the volume limits for hazardous waste accumulation in an SAA, which is typically 55 gallons for total hazardous waste and/or 1 quart for acutely toxic wastes.[11]

PART 3: Final Disposal

  • Requesting Pickup: Once the container is full or has been in storage for the maximum allowable time (consult your EHS for specific time limits), submit a hazardous waste pickup request to your institution's EHS office.[4][11]

  • Professional Disposal: Your EHS department will then arrange for the collection and transportation of the waste to a licensed hazardous waste disposal facility, ensuring compliance with all federal, state, and local regulations.[5][13]

Regulatory Framework

The management of chemical waste in a laboratory setting is governed by several key regulations:

Regulatory BodyStandard/ActKey Requirements
OSHA 29 CFR 1910.1450 - "Occupational Exposure to Hazardous Chemicals in Laboratories"Requires a written Chemical Hygiene Plan (CHP) that includes waste disposal procedures, employee training on hazards, and availability of SDSs.[14][15][16][17]
EPA Resource Conservation and Recovery Act (RCRA)Governs the management of hazardous waste from "cradle to grave," including generation, transportation, treatment, storage, and disposal.[4][6][11]
Conclusion

The responsible disposal of 2-[2-(4-Methylphenoxy)acetamido]benzoic acid is a critical component of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper segregation, and clear communication with your institution's EHS department, you contribute to a safer research environment for yourself, your colleagues, and the community at large. Always prioritize caution and consult your institution's specific guidelines when handling any chemical waste.

References

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Sources

Handling

Personal protective equipment for handling 2-[2-(4-Methylphenoxy)acetamido]benzoic acid

Operational Safety and Handling Guide: 2-[2-(4-Methylphenoxy)acetamido]benzoic Acid As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not just as a compliance checklist, but...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: 2-[2-(4-Methylphenoxy)acetamido]benzoic Acid

As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not just as a compliance checklist, but as a system of mechanistic risk mitigation. The compound 2-[2-(4-Methylphenoxy)acetamido]benzoic acid (CAS: 59090-64-1) is a structurally complex organic acid utilized in drug development and synthetic research[1]. Because it features both a lipophilic ether moiety (4-methylphenoxy) and a reactive carboxylic acid group, it presents unique dermal and respiratory hazards. This guide provides a self-validating, step-by-step operational protocol to ensure absolute safety and logistical efficiency during laboratory handling.

Mechanistic Hazard Assessment & Causality

Before donning any personal protective equipment (PPE), we must understand why the equipment is necessary based on the molecule's physicochemical properties:

  • Acidity & Local Irritation: The benzoic acid functional group ( pKa​ typically ~4.0) can cause localized pH drops upon contact with mucosal membranes (eyes, respiratory tract), leading to acute tissue irritation[2].

  • Lipophilicity & Dermal Penetration: The 4-methylphenoxy group significantly increases the molecule's partition coefficient (LogP). When this compound is solubilized in polar aprotic solvents commonly used in bioassays (e.g., DMSO, DMF), the solvent acts as a penetration enhancer, carrying the lipophilic intermediate directly across the stratum corneum and into systemic circulation.

  • Aerosolization Risk: As a dry, crystalline powder, static charge during weighing can cause micro-particulate aerosolization, posing a severe inhalation risk.

Personal Protective Equipment (PPE) Matrix

To mitigate these specific hazards, we employ a multi-layered defense strategy. The following table summarizes the quantitative specifications and mechanistic rationale for the required PPE, adhering to [3].

PPE CategorySpecific Equipment & MaterialQuantitative Spec / StandardMechanistic Rationale
Eye/Face Chemical Splash GogglesANSI Z87.1 compliantProtects ocular mucosa from aerosolized powder and solvent splashes. Standard safety glasses are insufficient due to a lack of a peripheral seal[4].
Hand (Outer) Nitrile Examination Gloves 5 mil thicknessNitrile provides superior chemical resistance against polar aprotic solvents (like DMSO) compared to latex[5].
Hand (Inner) Latex or thin Nitrile3-4 mil thicknessDouble-gloving provides a self-validating fail-safe. If the outer glove breaches, the inner glove prevents immediate dermal contact.
Body Flame-Resistant Lab Coat100% Cotton or NomexPrevents electrostatic discharge (ESD) which can ignite solvent vapors or aerosolize the fine powder[6].
Respiratory Chemical Fume Hood80 - 120 fpm face velocityPrimary engineering control. Captures volatile solvent fumes and aerosolized particulates before they reach the breathing zone[7].

Operational Workflow: Step-by-Step Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the verification check is successful.

Phase 1: Pre-Operational Setup & Verification

  • Verify Engineering Controls: Check the chemical fume hood's continuous flow monitor. Ensure the face velocity is between 80 and 120 feet per minute (fpm)[7]. Validation: If the alarm is sounding or the gauge reads below 80 fpm, halt operations immediately.

  • Static Mitigation: Wipe down the analytical balance inside the fume hood with an anti-static brush or a damp lint-free cloth to prevent the powder from repelling off the weigh boat.

  • Don PPE: Apply the inner gloves, lab coat, goggles, and finally the outer nitrile gloves. Ensure the outer glove cuff overlaps the lab coat sleeve to eliminate exposed skin at the wrists.

Phase 2: Active Handling & Solubilization

  • Weighing: Using a micro-spatula, carefully transfer the 2-[2-(4-Methylphenoxy)acetamido]benzoic acid powder into an anti-static weigh boat. Keep the sash of the fume hood pulled down to the lowest workable height (typically 18 inches or less) to maximize draft efficiency[8].

  • Transfer: Transfer the weighed solid directly into a pre-labeled, sealable glass vial (e.g., amber borosilicate to prevent potential UV degradation).

  • Solubilization: Slowly pipette the required volume of solvent (e.g., DMSO) into the vial. Causality: Always add solvent to the solid, not solid to the solvent, to prevent splashing. Cap the vial immediately and vortex to dissolve.

Phase 3: Decontamination & Waste Segregation

  • Surface Neutralization: Wipe the balance and fume hood surface with a mildly alkaline solution (e.g., 1% sodium bicarbonate) to neutralize any residual organic acid, followed by a wipe down with 70% ethanol[2].

  • Doffing: Remove outer gloves inside the fume hood and dispose of them in the solid hazardous waste container. Remove goggles and lab coat, then remove inner gloves. Wash hands thoroughly with soap and water.

Spill Response and Disposal Plan

In the event of a spill, follow this targeted containment protocol:

  • Solid Spill (Powder): Do not dry sweep, as this will aerosolize the compound. Lightly dampen a universal absorbent pad with water or a compatible solvent to collect the powder. Place the pad in a sealable hazardous waste bag.

  • Liquid Spill (Solubilized in Solvent): Deploy chemical spill pads to absorb the liquid. If a flammable solvent was used, ensure all ignition sources are deactivated immediately.

  • Disposal: Segregate waste strictly. Solid contaminated consumables (weigh boats, pipette tips, outer gloves) must go into a designated "Solid Organic Hazardous Waste" bin. Liquid waste must be routed to "Non-Halogenated Organic Solvent Waste" (unless a halogenated solvent was used). Never mix organic acids with strong oxidizers (e.g., nitric acid, perchlorates) due to severe exothermic reaction risks[9].

Process Logic Visualization

The following diagram illustrates the self-validating logic flow for handling this pharmaceutical intermediate and executing a spill response.

G Start Pre-Operation: Hazard Assessment PPE Don PPE: Nitrile, Goggles, Lab Coat Start->PPE Hood Engineering Controls: Verify Fume Hood Draft (80-120 fpm) PPE->Hood Weigh Active Handling: Weighing & Solubilization Hood->Weigh Spill Spill Detected? Weigh->Spill Contain Spill Response Protocol: Dampen, Isolate & Absorb Spill->Contain Yes Dispose Waste Segregation: Solid/Liquid Organic Waste Spill->Dispose No Contain->Dispose Decon Decontamination: Neutralize & Doff PPE Dispose->Decon

Figure 1: Standard operating procedure and spill response logic for handling organic acid intermediates.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - Overview". United States Department of Labor.[Link]

  • Environmental Health and Safety. "Personal Protective Equipment Requirements for Laboratories". North Carolina State University.[Link]

  • Division of Research Safety. "Chemical Fume Hoods". University of Illinois Urbana-Champaign.[Link]

  • Environmental Health and Safety. "Laboratory Safety Guide & Chemical Hygiene Plan". SUNY College of Environmental Science and Forestry.[Link]

Sources

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